Mavelertinib

Catalog No.
S547946
CAS No.
1776112-90-3
M.F
C18H22FN9O2
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mavelertinib

CAS Number

1776112-90-3

Product Name

Mavelertinib

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Molecular Formula

C18H22FN9O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF06747775; PF06747775; PF 06747775; PF6747775; PF 6747775; PF6747775; mavelertinib;

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C

The exact mass of the compound Mavelertinib is 415.188 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HPLC Method Development for New Pharmaceutical Compounds: A Universal Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The following section outlines a systematic approach to developing a stability-indicating reversed-phase (RP)-HPLC method for a new drug substance and product, applicable to compounds like Mavelertinib.

Initial Method Scouting and Planning

The first phase involves gathering information about the analyte and screening initial conditions.

  • Analyte Properties: Determine the physicochemical properties of this compound (e.g., pKa, log P, solubility) to guide the selection of the HPLC mode (typically RP-HPLC for neutral and non-ionized molecules), column chemistry, and mobile phase composition [1].
  • Column and Mobile Phase Screening: Use an automated column- and solvent-switching system to scout different stationary phases (e.g., C18, C8, phenyl) and mobile phases (e.g., buffers with acetonitrile or methanol). The goal is to identify the combination that provides the best initial peak shape and retention [1]. A Box-Behnken Design (BBD) can be highly effective for this initial screening, allowing efficient evaluation of multiple factors simultaneously [2].
Systematic Method Optimization using Quality by Design (QbD)

Once initial conditions are identified, a QbD approach using Design of Experiments (DoE) should be employed for optimization. This ensures the method is robust and understands the impact of each variable [3].

  • Critical Process Parameters (CPPs): Identify key factors to optimize. Common examples include:
    • A: Mobile phase pH (e.g., 2.5 - 5.5)
    • B: Concentration of organic solvent (e.g., gradient time or %B)
    • C: Flow rate (e.g., 0.8 - 1.2 mL/min)
    • D: Column temperature [2] [3] [4]
  • Critical Quality Attributes (CQAs): Define the target outcomes for the method, such as:
    • Resolution (Rs) between the API and its closest eluting impurity.
    • Retention time of the last peak.
    • Tailing factor for the API peak [3].
  • Experimental Design and Modeling: A Central Composite Design (CCD) is often used to explore the factor space. The relationship between CPPs and CQAs can be modeled with a quadratic polynomial equation [3]: Y = x0 + x1A + x2B + x3C + x4AB + x5AC + x6BC + x7A² + x8B² + x9C²
  • Establishing the Design Space: Using the model, a design space of robust method conditions can be defined. The optimal set of parameters is selected based on a composite desirability function that simultaneously maximizes all CQAs [2] [3].

The following diagram summarizes the method development and validation workflow.

start Start Method Development scout Method Scouting • Analyze analyte properties • Scout columns & mobile phases start->scout optimize Systematic Optimization (QbD/DoE) • Define CPPs & CQAs • Run experimental design • Build model & find optimum scout->optimize validate Method Validation • Specificity & Forced Degradation • Linearity, LOD, LOQ • Accuracy, Precision, Robustness optimize->validate end Validated HPLC Method validate->end

Forced Degradation (Stress) Studies

A stability-indicating method must separate the API from its degradation products. This is confirmed through forced degradation studies, typically performed on the optimized method [2] [3].

  • Stress Conditions: Expose the drug substance to various stress conditions:
    • Acidic and Basic Hydrolysis: Treat with HCl and NaOH at elevated temperatures (e.g., 75°C).
    • Oxidative Stress: Treat with hydrogen peroxide (H₂O₂).
    • Thermal and Photolytic Stress [3] [4].
  • Analysis: Inject the stressed samples to verify that the method effectively separates the API peak from all degradation product peaks, demonstrating specificity.
Method Validation

The final optimized method must be validated according to International Council for Harmonisation (ICH) guidelines to prove it is suitable for its intended purpose [2] [1] [4]. The key validation parameters are summarized in the table below.

Table 1: Key Validation Parameters as per ICH Q2(R2) Guidelines

Parameter Objective Typical Acceptance Criteria
Specificity Ensure the method can accurately measure the analyte in the presence of impurities, excipients, and degradation products. No interference observed. Peak purity of the analyte confirmed [2] [3].
Linearity & Range Demonstrate a proportional relationship between analyte concentration and detector response. Correlation coefficient (r) > 0.999 [2] [4].
Accuracy Determine the closeness of the measured value to the true value. Recovery of 98–102% for the API [2] [4].
Precision (Repeatability) Determine the closeness of agreement between a series of measurements. Relative Standard Deviation (RSD) < 2.0% [2].
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-noise ratio ~3:1 [2] [4].
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio ~10:1 [2] [4].
Robustness Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. System suitability criteria are met when parameters (e.g., flow rate, temperature) are varied [2] [1].

Detailed Experimental Protocol

This protocol is adapted from published methods for similar kinase inhibitors [2] [4].

1. Scope This procedure applies to the development and validation of a stability-indicating RP-HPLC method for the assay and related substances testing of this compound in bulk drug and its formulated dosage form.

2. Chemicals and Equipment

  • Chemicals: HPLC-grade water, acetonitrile, methanol, potassium dihydrogen phosphate (or ammonium acetate), and ortho-phosphoric acid.
  • Equipment: HPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, capable of gradient elution. Data acquisition software.
  • Column: A C18 or C8 column (e.g., 250 mm × 4.6 mm, 5 µm or equivalent). The exact column from the optimization (e.g., Ascentis Express C8 [2] or Waters XBridge C18 [4]) should be used.

3. Detailed HPLC Conditions

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with ortho-phosphoric acid [4]).
  • Mobile Phase B: Acetonitrile [2] [4].
  • Gradient Program:
    • Time 0 min: 8% B
    • Time 2 min: 8% B
    • Time 18 min: 38% B
    • Time 28 min: 40% B
    • Time 35 min: 60% B
    • Time 40 min: 60% B
    • Time 41 min: 8% B
    • Time 50 min: 8% B (equilibration) [4].
  • Flow Rate: 1.0 mL/min [4].
  • Column Temperature: 30–40°C.
  • Detection Wavelength: To be determined during development (e.g., 260-269 nm based on analyte's UV spectrum) [2] [4].
  • Injection Volume: 10 µL [4].

4. Sample and Standard Preparation

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50% methanol in water) to obtain a primary stock solution of ~500 µg/mL. Further dilute as needed for the working standard.
  • Test Solution: For a capsule formulation, weigh the contents of 10 capsules and calculate the average weight. Transfer an amount equivalent to 10 mg of this compound to a 20 mL volumetric flask. Add ~15 mL of diluent, sonicate to dissolve, cool, and dilute to volume. Filter through a 0.45 µm PVDF syringe filter before injection [2].

5. System Suitability Tests Prior to analysis, perform system suitability to ensure the HPLC system is performing adequately. Criteria may include:

  • Theoretical Plates (N): > 2000.
  • Tailing Factor (T): ≤ 2.0.
  • Relative Standard Deviation (RSD): < 2.0% for peak areas from replicate injections of a standard solution.

The validation process and its relationship to the established design space are shown below.

DesignSpace Established Design Space ValParams Key Validation Parameters DesignSpace->ValParams Specificity Specificity/Forced Degradation ValParams->Specificity Linear Linearity & Range ValParams->Linear Accuracy Accuracy/Recovery ValParams->Accuracy Precision Precision (Repeatability) ValParams->Precision LODLOQ LOD & LOQ ValParams->LODLOQ

Critical Notes and Troubleshooting

  • Sample Preparation: The choice of sample preparation technique (e.g., dilution, filtration, solid-phase extraction) depends on the sample matrix. For complex biological matrices, more involved techniques like Salt-Assisted Liquid-Liquid Extraction (SALLE) may be necessary to mitigate matrix effects [1] [5].
  • Carry-over: Monitor and address carry-over, especially when analyzing high-concentration samples followed by low-concentration ones. This can be mitigated by optimizing the needle wash solution (e.g., using a mixture of water, methanol, and acetonitrile) [6].
  • Greenness and Whiteness Assessment: Modern analytical methods can be evaluated for their environmental impact using tools like the Analytical Greenness Metric (AGREE) and the White Analytical Chemistry (WAC) tool, which consider factors beyond just greenness, including practicality and analytical performance [2].

I hope this structured guide provides a solid foundation for developing an HPLC method for this compound. Should you obtain specific data on this compound's properties, the parameters in this protocol can be refined accordingly.

References

Foundational Concepts for TKI Assay Development

Author: Smolecule Technical Support Team. Date: February 2026

To design a meaningful cell-based assay for a drug like Mavelertinib, it is crucial to first understand its mechanism of action and the key biological context.

1. Target and Signaling Pathway this compound is an EGFR tyrosine kinase inhibitor. The diagram below outlines the core signaling pathway it targets and the consequential cellular processes [1].

architecture EGFR EGFR P1 PI3K EGFR->P1 P4 RAS EGFR->P4 P2 AKT P1->P2 P3 mTOR P2->P3 B1 Cell Survival & Proliferation P3->B1 B3 Apoptosis Evasion P3->B3 P5 RAF P4->P5 P6 MEK P5->P6 P7 ERK P6->P7 B2 Cell Cycle Progression P7->B2

2. Choosing a Biologically Relevant Model System The choice between 2D and 3D cell culture models significantly impacts your results [2].

  • Two-Dimensional (2D) Monolayer: Culturing cells on a flat plastic surface. This model is technically simple, high-throughput, and cost-effective, making it suitable for initial screening. However, it lacks physiological relevance, as it does not recapitulate the tumor microenvironment, often leading to an overestimation of drug efficacy [2].
  • Three-Dimensional (3D) Spheroid: Culturing cells in a way that allows them to form clusters. This model mimics key features of solid tumors, including:
    • Oxygen and nutrient gradients [3] [2]
    • Different proliferation zones (proliferating outer layer, quiescent middle layer, necrotic core) [2]
    • Increased cell-cell and cell-matrix interactions [3] [2]
    • Greater resistance to therapeutics, providing a more clinically relevant assessment of drug potency [2].

An "All-in-One" 3D spheroid model, where spheroids are formed and assayed in the same U-bottom agarose microwell cast without transfer, is a robust method for simultaneously assessing cancer cell invasion and T-cell cytotoxicity, and can be adapted for drug testing [3].

Detailed Experimental Protocols

Here are detailed protocols for two common types of cell-based assays you can adapt for this compound.

Protocol 1: Cell Viability and Proliferation Assay (MTT)

This colorimetric assay measures metabolic activity as a marker of viable cells [4] [5].

  • Objective: To determine the inhibitory effect of this compound on cancer cell proliferation and calculate the half-maximal inhibitory concentration (IC~50~).

  • Materials:

    • Relevant cancer cell line (e.g., NCI-H1975 for EGFR T790M mutation)
    • This compound stock solution (e.g., in DMSO)
    • 96-well cell culture plates
    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [4] [5]
    • Dimethyl sulfoxide (DMSO) [5]
    • Multi-well plate reader
  • Method:

    • Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 2,000-10,000 cells/well depending on the cell line's doubling time) in complete medium. Allow cells to adhere overnight [5] [6].
    • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with a range of concentrations (e.g., from 1 nM to 10 µM). Include a negative control (vehicle, e.g., DMSO) and a blank (medium only). Each condition should be performed in at least triplicate [5] [7].
    • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C with 5% CO₂ [5].
    • MTT Incubation: Add MTT solution to each well (final concentration 0.2-0.5 mg/mL) and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals [4] [5].
    • Solubilization: Carefully remove the medium and solubilize the formazan crystals by adding DMSO to each well [5].
    • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630-690 nm using a plate reader [4] [5].
  • Data Analysis:

    • Calculate the average absorbance for each test group, subtracting the blank.
    • Normalize the data to the vehicle control (considered 100% viability).
    • Plot % Cell Viability vs. Log~10~[this compound] and fit a sigmoidal dose-response curve (4-parameter logistic model) to calculate the IC~50~ value [5] [7].
Protocol 2: Clonogenic (Colony Formation) Assay

This assay measures the ability of a single cell to proliferate indefinitely, representing the reproductive potential after drug treatment [6].

  • Objective: To assess the long-term cytotoxic and anti-proliferative effects of this compound by quantifying the loss of clonogenic capacity.

  • Materials:

    • 6-well or 12-well cell culture plates
    • Crystal violet stain, formaldehyde [6]
    • PBS
  • Method:

    • Cell Seeding: Seed a low density of cells (e.g., 50-500 cells/well, optimized for each line) in multi-well plates and allow them to adhere overnight [6].
    • Drug Treatment: Treat the cells with this compound at various concentrations for a set period (e.g., 72 hours). Include a vehicle control.
    • Drug Removal & Colony Outgrowth: After treatment, remove the drug-containing medium, wash the cells gently, and add fresh drug-free medium. Continue incubating the cells for 1-2 weeks, replacing the medium periodically, until visible colonies (typically >50 cells) form in the control wells [6].
    • Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with 3.7% formaldehyde. Then, stain with 0.1% crystal violet solution [6].
    • Colony Counting: Manually count the stained colonies under a microscope or use imaging software (e.g., ImageJ) for quantification [6].
  • Data Analysis:

    • The plating efficiency (PE) and surviving fraction (SF) are calculated as follows [6]:
      • PE = (Number of colonies formed / Number of cells seeded) * 100
      • SF = (Number of colonies in treated group / Number of colonies in control group) * 100

Key Assay Parameters and Data Analysis

Beyond a single IC~50~ value, a multi-parametric analysis of the dose-response curve provides a richer, more informative dataset [8]. The diagram below shows the key parameters derived from a dose-response curve.

architecture A Dose-Response Curve B IC₅₀ A->B  Potency C Eₘₐₓ A->C  Efficacy D Hill Slope (HS) A->D  Curve Steepness E Area Under the Curve (AUC) A->E  Combined Effect

The table below summarizes these critical parameters for comparing drug effects.

Parameter Description Biological Interpretation
IC₅₀ Concentration that inhibits 50% of the response [5]. Potency. Lower values indicate a more potent drug [5].
Eₘₐₓ Maximum effect achieved at the highest dose [8]. Efficacy. A lower Eₘₐₓ suggests some cells survive at any concentration, indicating incomplete killing or a resistant subpopulation [8].
Hill Slope (HS) Steepness of the dose-response curve [8]. Cooperativity & Heterogeneity. Shallow slopes (HS < 1) can indicate significant cell-to-cell variability in drug response within a population [8].
Area Under the Curve (AUC) Integrated area under the dose-response curve [8]. Overall Effect. Combines potency and efficacy into a single parameter for a given concentration range [8].

Critical Considerations for a Robust Assay

To ensure your results are reliable and reproducible, adhere to the following best practices:

  • Cell Line Authentication: Always use authenticated cell lines (e.g., via STR profiling) and test regularly for mycoplasma contamination [9].
  • Assay Quality Control: For robust dose-response data, aim for a signal-to-noise ratio >2 and a Z'-factor >0.5. Include a reference standard if available to control for inter-assay variability [7].
  • GMP-Compliant Assay Development: For late-stage pre-clinical and clinical development, assays must be validated according to cGMP principles. This includes demonstrating accuracy, precision, specificity, linearity, and robustness across multiple operators and equipment [7].

References

Application Note: Framework for Bioanalytical Method Development & Validation of Mavelertinib

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tyrosine kinase inhibitors (TKIs) like mavelertinib are targeted therapies crucial for treating various cancers. Therapeutic Drug Monitoring (TDM) is increasingly valuable for these drugs due to significant inter-individual variability in pharmacokinetics, which can impact both efficacy and safety [1]. Developing a robust, sensitive, and specific bioanalytical method is a foundational step for conducting TDM, pharmacokinetic studies, and exposure-response assessments [2]. This document outlines a comprehensive protocol for developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound in human plasma, based on established practices for analogous TKIs.

2. Method Development

2.1. Instrumentation and Materials

  • LC-MS/MS System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for its speed, sensitivity, and specificity [1] [2].
  • Chemicals: HPLC-grade acetonitrile, methanol, formic acid, and ammonium formate.
  • Biological Matrix: Human plasma (e.g., K2-EDTA). Blank plasma from a minimum of six different sources should be used to demonstrate selectivity [1].
  • Reference Standards: this compound and a suitable stable isotope-labeled internal standard (IS), such as this compound-d4 or d5.

2.2. Sample Preparation A simple protein precipitation (PP) method is effective for many TKIs and balances efficiency with sufficient clean-up [1].

  • Procedure: Piperette 50 µL of plasma sample into a microtube. Add 150 µL of the internal standard working solution in methanol (or acetonitrile). Vortex mix vigorously for 1 minute and then centrifuge at high speed (e.g., 13,000 × g) for 10 minutes. A volume of the supernatant (e.g., 5-10 µL) is injected into the LC-MS/MS system [1].

2.3. Chromatographic Conditions Optimal separation is achieved with a reversed-phase C18 column. The following conditions, adapted from multi-analyte TKI methods, serve as a starting point [1] [2].

  • Column: Polar-endcapped C18 column (e.g., Kinetex C18 Polar, 100 x 2.1 mm, 2.6 µm).
  • Mobile Phase A: 2 mM ammonium formate in 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
    • 0-0.5 min: 5% B
    • 0.5-2.5 min: 5% B to 95% B
    • 2.5-3.5 min: 95% B
    • 3.5-3.6 min: 95% B to 5% B
    • 3.6-5.0 min: 5% B (re-equilibration)
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 10 µL.

2.4. Mass Spectrometric Conditions Detection is typically performed using multiple reaction monitoring (MRM) in positive ionization mode.

  • Ionization Mode: ESI (+)
  • Source Parameters: (To be optimized for specific instrument)
    • Capillary Voltage: 3.0 kV
    • Source Temperature: 150 °C
    • Desolvation Temperature: 500 °C
    • Desolvation Gas Flow: 1000 L/hr
  • MRM Transitions: (Precursor > Product ions to be established for this compound)
    • This compound: Quantifier and Qualifier ions
    • Internal Standard: Quantifier ion

The following diagram illustrates the core workflow for the sample preparation and analysis process.

G start Start with Plasma Sample step1 Add Internal Standard and Methanol start->step1 step2 Vortex Mix (1 min) step1->step2 step3 Centrifuge (10 min, 13,000 × g) step2->step3 step4 Collect Supernatant step3->step4 step5 UHPLC-MS/MS Analysis step4->step5

Method Validation Protocol

The method must be validated according to international guidelines (e.g., EMA, FDA). Key parameters and acceptance criteria are summarized below.

Table 1: Validation Parameters and Acceptance Criteria

Validation Parameter Protocol Description Acceptance Criteria
Selectivity Analyze blank plasma from at least 6 sources. No significant interference (<20% of LLOQ for analyte, <5% for IS) at retention times of this compound and IS [1].
Carry-over Inject blank sample after upper limit of quantification (ULOQ). Response in blank ≤ 20% of LLOQ for analyte and ≤ 5% for IS [1].
Linearity & Calibration Range Analyze minimum of 6 non-zero standards, back-calculated concentration. Correlation coefficient (r) ≥ 0.99. Accuracy within ±15% (±20% at LLOQ) [1] [3].

| Accuracy & Precision | Analyze QC samples (LLOQ, Low, Medium, High) in replicates (n≥5) over 3 runs. | Precision: CV ≤ 15% (≤20% at LLOQ). Accuracy: ±15% of nominal value (±20% at LLOQ) [1] [3]. | | Matrix Effect | Post-column infusion study; compare neat vs. spiked post-extraction samples (n≥6 lots). | Internal Standard normalized matrix factor CV ≤ 15% [1] [4]. | | Stability | Evaluate in plasma under various conditions (bench-top, freeze-thaw, long-term). | Deviation within ±15% of nominal concentration [1] [2]. |

Table 2: Example of a Calibration Curve and Quality Control (QC) Design This table is adapted from the structure used for TKIs like alectinib and crizotinib [1]. Concentrations must be determined for this compound.

Level Concentration (ng/mL) Purpose
1 20 Lower Limit of Quantification (LLOQ)
2 60 Low Quality Control (QC)
3 200 Medium QC 1
4 500 Medium QC 2
5 800 High QC
6 1000 Upper Limit of Quantification (ULOQ)

3. Experimental Protocol: A Step-by-Step Guide

This protocol provides detailed instructions for a validation run.

3.1. Preparation of Calibrators and Quality Controls (QCs)

  • Prepare stock solutions of this compound and the IS in DMSO/Methanol (1:1, v/v).
  • Serially dilute with methanol to create working solutions.
  • Spike appropriate volumes of working solutions into blank human plasma to create calibration standards (e.g., 7 levels) and QC samples (at least 4 levels: LLOQ, Low, Med, High) as shown in Table 2.
  • Aliquot and store at -70 °C or below until analysis.

3.2. Daily Analytical Batch Sequence

  • Equilibrate the LC-MS/MS system with the starting mobile phase composition.
  • Inject a double blank sample (no analyte, no IS) to confirm system cleanliness.
  • Inject a zero sample (IS only) to check for interference.
  • Inject the calibration standards, starting from the LLOQ to the ULOQ.
  • Inject the QC samples and unknown study samples in a randomized order.
  • Inject a second set of calibration standards at the end of the batch to monitor system drift.

3.3. Data Analysis

  • Plot the peak area ratio (this compound/IS) against the nominal concentration of calibration standards using a linear regression model with a weighting factor of (1/x²).
  • Use the resulting calibration curve to back-calculate the concentrations of the QC and unknown samples.
  • The batch is accepted if at least 67% of QCs and 50% at each concentration level are within ±15% of their nominal value [1].

Application in Therapeutic Drug Monitoring (TDM)

Once validated, this method can be applied to clinical TDM. The process of using analytical results to guide dosing decisions is outlined below.

G step1 Administer this compound to Patient step2 Collect Blood Sample (at Trough, Cmin) step1->step2 step3 Plasma Separation and Sample Prep step2->step3 step4 LC-MS/MS Analysis step3->step4 step5 Generate Concentration Report step4->step5 step6 Clinical Decision: Compare to Target Range step5->step6 step7 Adjust Dose if Needed step6->step7

Conclusion

This document provides a detailed framework for the development and validation of a precise, accurate, and robust LC-MS/MS method for quantifying this compound in human plasma. The protocols, based on well-established practices for similar tyrosine kinase inhibitors, are designed to meet regulatory standards. The successful application of this method will support critical activities in drug development and clinical practice, including therapeutic drug monitoring, pharmacokinetic studies, and exposure-toxicity/efficacy assessments.

References

Sample Preparation Techniques for Kinase Inhibitors in LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Although a direct protocol for Mavelertinib is unavailable, the principles and methods used for other kinase inhibitors are highly transferable. The table below summarizes the core sample preparation techniques found in the literature for kinase inhibitor analysis in plasma or serum.

Technique Description Example Application Key Reagents & Steps References
Protein Precipitation (PPT) Simple "protein crash" with organic solvent to remove proteins from plasma/serum. Analysis of 10 kinase inhibitors (e.g., Afatinib, Osimertinib). Precipitating agent: Acetonitrile. Steps: Mix sample with acetonitrile, centrifuge, inject supernatant. [1] [2]
Liquid-Liquid Extraction (LLE) Partitioning of analyte from aqueous biofluid into a water-immiscible organic solvent. Analysis of Radotinib in human plasma. Solvent: Methyl tert-butyl ether (MTBE). Steps: Vortex with MTBE, centrifuge, evaporate supernatant, reconstitute residue. [3] [2]
Supported Liquid Extraction (SLE) Similar to LLE, but partitioning occurs on a diatomaceous earth support bed. General technique for cleaner extracts than PPT. The aqueous sample is absorbed onto a support layer, then analytes are eluted with an organic solvent. [4] [2]

Detailed Experimental Protocols

Here are detailed methodologies for the two most common techniques applied to kinase inhibitors, which you can adapt for this compound.

Protocol 1: Protein Precipitation for Multi-Kinase Inhibitor Panel [1]

This validated protocol is designed for high-throughput analysis and can serve as a starting point.

  • 1. Precipitating Agent: Acetonitrile (LC-MS grade), cooled to 4°C.
  • 2. Internal Standard (IS) Solution: A precipitating agent is prepared by diluting a mixture of stable isotopically labeled internal standards (for each analyte) in acetonitrile to a concentration of 50 ng/mL for each IS.
  • 3. Procedure: a. Pipette 50 µL of a human plasma sample (calibrator, quality control, or patient sample) into a microtube. b. Add 200 µL of the precipitating agent (containing the IS). c. Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation. d. Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. e. Transfer a portion of the clear supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for Radotinib [3]

This method offers greater matrix depletion and may provide a cleaner sample if PPT yields high interference for this compound.

  • 1. Extraction Solvent: Methyl tert-butyl ether (MTBE).
  • 2. Internal Standard: Amlodipine (or a stable isotope-labeled analog of this compound, if available).
  • 3. Procedure: a. Transfer a 100 µL aliquot of human plasma into a polypropylene tube. b. Add 50 µL of the internal standard working solution. c. Add 1.5 mL of MTBE to the tube. d. Vortex the mixture for 5 minutes to thoroughly partition the analytes into the organic phase. e. Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to separate the layers. f. Transfer the upper organic layer to a new, clean tube. g. Evaporate the organic layer to dryness in a SpeedVac concentrator or under a gentle stream of nitrogen. h. Reconstitute the dry residue in 500 µL of a solvent compatible with your LC mobile phase (e.g., acetonitrile/water/formic acid). Vortex and centrifuge before transferring the supernatant to an HPLC vial.

Workflow for Developing a this compound LC-MS Method

Since a direct method is not published, you will likely need to develop and optimize one. The following diagram outlines a systematic workflow for this process.

G cluster_1 Sample Preparation Selection & Optimization cluster_2 LC-MS/MS Conditions Optimization Start Start Method Development SamplePrep Select & Test Sample Prep Method Start->SamplePrep LLOQ Assess Sensitivity/LLOQ Matrix Evaluate Matrix Effects LLOQ->Matrix Validation Full Method Validation Matrix->Validation LCMS Optimize LC & MS Parameters SamplePrep->LCMS PPT Protein Precipitation (PPT) SamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SLE Supported Liquid Extraction (SLE) SamplePrep->SLE LCMS->LLOQ Chrom Chromatography: Column, Mobile Phase, Gradient LCMS->Chrom MS Mass Spectrometry: Ion Source, MRM Transitions LCMS->MS

Key Considerations for Method Development

When adapting these protocols for this compound, pay close attention to the following:

  • Internal Standards: The use of a stable isotopically labeled internal standard (SIL-IS) for this compound is considered best practice. It corrects for analyte loss during preparation and, most importantly, for ion suppression/enhancement effects in the mass spectrometer ion source [1] [2].
  • Matrix Effects: Phospholipids from plasma are a major source of ion suppression in LC-MS/MS. If simple PPT does not yield sufficient sensitivity or robustness, LLE or SLE protocols provide much cleaner extracts and reduce matrix effects, leading to more reliable data [2].
  • Chromatography: For separating kinase inhibitors, which are often hydrophobic, reversed-phase chromatography with a C18 column (e.g., 50-100 mm x 2.1 mm, 3.5-5 µm) is standard. Mobile phases often consist of water with a volatile buffer (like 10 mM ammonium bicarbonate) and an organic modifier like methanol or acetonitrile [1] [3].

References

Application Note: Stability Testing Protocol for Small Molecule Drugs in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Stability testing in biological matrices is a critical component of drug development, ensuring the reliability of analytical results from pre-clinical and clinical studies. This document outlines a generalized protocol for assessing the stability of drug candidates, which can be applied to compounds like Mavelertinib. The protocol is based on standard practices for small molecules, such as Talazoparib and various antibiotics, using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) [1] [2].

2. Method Summary A highly sensitive, specific, and accurate HPLC-ESI-MS/MS method is developed and validated for the quantitative determination of a drug in biological matrices, typically human plasma. The method employs a stable isotopically labeled internal standard (e.g., Talazoparib 13C D4) to correct for analytical variability and uses protein precipitation for efficient sample cleanup [1].

3. Experimental Protocol: Method Development and Validation

3.1. Materials and Reagents

  • Drug Substance: Drug standard (e.g., this compound).
  • Internal Standard (IS): Stable isotopically labeled version of the drug.
  • Biological Matrix: Typically, human plasma from healthy donors.
  • Chemicals: HPLC-grade methanol, acetonitrile, and formic acid.
  • Mobile Phase: A combination of 0.1% v/v formic acid and methanol (e.g., 25:75, v/v) is common [1].

3.2. Instrumentation and Chromatographic Conditions The table below summarizes typical instrument parameters, which should be optimized for the specific drug.

Table 1: Typical HPLC-ESI-MS/MS Instrument Parameters [1]

Parameter Specification
HPLC System Standard HPLC system with auto-sampler
Column Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm) or equivalent
Column Temperature 40°C
Mobile Phase 0.1% Formic Acid : Methanol (25:75, v/v)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Run Time ~3 minutes
MS Detector Triple Quadrupole Mass Spectrometer with ESI source
Ion Mode Positive or Negative (optimized for the drug)
Q1/Q3 Mass Transitions To be determined for the drug and IS (e.g., m/z 381.5180.5 for Talazoparib) [1]

3.3. Sample Preparation The following workflow details the sample preparation process using protein precipitation, a common and efficient technique.

G Sample preparation uses protein precipitation for plasma cleanup. Start Aliquot 50 µL of plasma sample AddIS Add Internal Standard (IS) Solution Start->AddIS Precipitate Add Precipitation Solvent (e.g., 3x volume Acetonitrile) AddIS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge at High Speed (e.g., 10,000 rpm, 10 min, 4°C) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC-ESI-MS/MS Collect->Inject

3.4. Forced Degradation and Stability Study Design Stability must be demonstrated during method development and validation. The study design assesses the stability of the drug under various conditions that it may encounter during handling and storage [2].

Table 2: Stability Study Design for Drug in Biological Matrix [2]

Stability Type Study Conditions Acceptance Criteria
Short-Term Stability Room temperature for 4-24 hours The mean measured concentration should be within ±15% of the nominal concentration.
Long-Term Stability -18°C and -70°C for 1 month to 1 year [2] The mean measured concentration should be within ±15% of the nominal concentration.
Freeze-Thaw Stability Through 3 or more cycles (e.g., -70°C to room temperature) The mean measured concentration should be within ±15% of the nominal concentration.
Post-Preparative Stability In autosampler conditions (e.g., 4-10°C) for 4-24 hours The mean measured concentration should be within ±15% of the nominal concentration.

3.5. Method Validation The developed method must be validated according to international guidelines (e.g., ICH, FDA) to ensure its reliability. Key validation parameters are summarized below.

Table 3: Key Method Validation Parameters and Specifications [1]

Parameter Specification
Linearity & Range Correlation coefficient (r²) > 0.998 over a defined range (e.g., 5-10,000 pg/mL) [1].
Accuracy Typically 85-115% of the nominal concentration.
Precision Intra-day and inter-day precision ≤15% Relative Standard Deviation (RSD).
Selectivity No significant interference from at least 6 different sources of blank plasma.
Recovery Consistent and reproducible recovery of the analyte and IS.
Matrix Effect Matrix factor should be consistent across different lots of plasma.

Data Analysis and Long-Term Prediction

For long-term stability prediction, the pharmaceutical industry is increasingly moving beyond simple linear extrapolation. Kinetic modeling, using data from accelerated stability studies at different temperatures, can robustly predict degradation at the intended storage temperature (e.g., 5°C) over several years [3] [4]. This involves applying the Arrhenius equation or more advanced kinetic models to short-term data (e.g., up to 6 months at 5°C, 25°C, and 40°C) to forecast long-term stability profiles (e.g., up to 36 months) [3]. This approach has been successfully demonstrated for various biologics and small molecules, allowing for significant time savings in development [3] [4].

The following flowchart illustrates the overall stability assessment and prediction workflow.

G Stability assessment integrates testing and kinetic modeling for prediction. Start Develop & Validate HPLC-ESI-MS/MS Method Conduct Conduct Accelerated Stability Studies Start->Conduct Analyze Analyze Key Quality Attributes (e.g., Purity) Conduct->Analyze Model Apply Kinetic Model (e.g., Arrhenius Equation) Analyze->Model Predict Predict Long-Term Stability & Shelf-Life Model->Predict Verify Verify Prediction with Real-Time Data Predict->Verify

Important Disclaimer

This protocol is a generalized framework. All parameters, including mass transitions, chromatographic conditions, and stability acceptance criteria, must be extensively optimized and validated for this compound specifically. Consult the latest regulatory guidelines (e.g., ICH, FDA) for the most current requirements.

References

Mavelertinib Combination Therapy: Application Notes and Experimental Protocols for Overcoming Resistance in EGFR-Mutant NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Epidermal Growth Factor Receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) represents a significant oncologic subset, with tyrosine kinase inhibitors (TKIs) fundamentally reshaping its therapeutic landscape. Mavelertinib, as a third-generation EGFR TKI, would presumably target classic EGFR mutations (exon 19 deletions, L858R) and the dominant resistance mutation T790M that emerges after first-line TKI therapy. However, as with other EGFR TKIs, resistance to monotherapy is inevitable for most patients, necessitating the development of rational combination strategies [1] [2]. This document provides comprehensive application notes and detailed experimental protocols for evaluating this compound in combination regimens, designed to overcome or pre-empt resistance mechanisms.

The emergence of resistance exhibits remarkable heterogeneity, encompassing on-target mechanisms (e.g., tertiary EGFR mutations like C797S), off-target bypass signaling (e.g., MET, AXL, or HER2 amplification), and phenotypic transformation (e.g., transformation to small-cell lung cancer or epithelial-to-mesenchymal transition) [1] [2]. Consequently, effective combination strategies must be biomarker-informed and target multiple vulnerabilities simultaneously. Furthermore, the clinical trial landscape is rapidly evolving toward master protocol designs (basket, umbrella, platform trials) that efficiently test multiple combinations within a unified infrastructure, accelerating the identification of successful regimens [3].

Key Resistance Mechanisms and Corresponding Combination Targets

Table 1: Major Resistance Mechanisms to EGFR TKIs and Potential this compound-Based Combination Strategies

Resistance Category Specific Mechanism Proposed Combination Partner Expected Outcome
On-Target EGFR C797S mutation Fourth-generation EGFR TKI (if available) Restoration of EGFR pathway inhibition
Bypass Signaling MET amplification MET inhibitor (e.g., Savolitinib) [1] Blockade of alternative survival pathway
HER2 amplification/Mutations HER2-targeted Antibody-Drug Conjugate (e.g., Trastuzumab deruxtecan) [1] Targeted cytotoxicity in HER2-altered cells
AXL upregulation AXL inhibitor Re-sensitization to this compound
Downstream Pathway RAS-MAPK activation MEK inhibitor Attenuation of proliferative signaling
Histologic Transformation Small-cell transformation Etoposide/Carboplatin [1] Targeting of neuroendocrine phenotype
Tumor Microenvironment Immunosuppressive milieu Anti-PD-1/PD-L1 antibody [4] Enhanced anti-tumor immunity
Angiogenesis Anti-VEGF antibody (e.g., Bevacizumab) [4] Tumor vasculature normalization

Experimental Design Considerations for Combination Studies

Preclinical Evaluation Protocols

3.1.1 In Vitro Drug Combination Screening

G start In Vitro Combination Screening step1 Establish this compound Monotherapy IC50 start->step1 step2 Matrix Screening (Multiple Ratios & Concentrations) step1->step2 step3 Calculate Combination Index (CI) via Chou-Talalay Method step2->step3 step4 Synergy Analysis (CI < 1 = Synergy) step3->step4 step5 Mechanistic Studies (Western Blot, Apoptosis) step4->step5 step6 Validate in Resistant Cell Line Models step5->step6

Objective: To identify synergistic, additive, or antagonistic interactions between this compound and candidate combination partners in EGFR-mutant NSCLC cell lines.

Protocol:

  • Cell Culture: Maintain appropriate EGFR-mutant NSCLC cell lines (e.g., H1975: L858R/T790M; PC-9: exon 19 del) and their this compound-resistant derivatives (if available) in standard conditions.
  • Monotherapy Dose-Response: Treat cells with a 8-point, 1:3 serial dilution of this compound and each combination agent alone for 72-96 hours. Determine the IC₅₀ for each drug using cell viability assays (e.g., CellTiter-Glo).
  • Combination Matrix Design: Using the IC₅₀ as a guide, treat cells with a matrix of concentrations (e.g., 4x4 or 5x5) covering a range from sub-therapeutic to supra-therapeutic levels for both drugs. Include monotherapy and untreated controls.
  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method via software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [5].
  • Downstream Analysis: For synergistic combinations, perform mechanistic studies:
    • Western Blotting: Analyze phosphorylation of EGFR, downstream effectors (AKT, ERK), and putative bypass targets (MET, AXL) to confirm pathway modulation.
    • Apoptosis Assay: Measure caspase-3/7 activation or Annexin V staining to determine if synergy enhances cell death.

3.1.2 In Vivo Efficacy Studies

Objective: To validate the efficacy of synergistic combinations identified in vitro in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.

Protocol:

  • Model Generation: Implant EGFR-mutant tumor cells or patient-derived tumor fragments subcutaneously into immunocompromised mice (e.g., NSG).
  • Randomization and Dosing: When tumors reach ~150-200 mm³, randomize mice into groups (n=6-8):
    • Group 1: Vehicle control
    • Group 2: this compound monotherapy
    • Group 3: Combination agent monotherapy
    • Group 4: this compound + Combination agent Administer drugs at their respective MTD or human-equivalent doses via the intended route (e.g., oral gavage) for 3-4 weeks.
  • Endpoint Analysis:
    • Measure tumor volumes and body weights 2-3 times weekly.
    • Calculate Tumor Growth Inhibition (TGI).
    • At study endpoint, harvest tumors for pharmacodynamic (PD) analysis (e.g., IHC for pEGFR, Ki67, cleaved caspase-3) and pharmacokinetic (PK) analysis to confirm drug exposure and lack of interaction.
Clinical Trial Design Frameworks

Table 2: Clinical Trial Designs for Evaluating this compound Combinations

Trial Design Key Feature Advantage Example Application
Umbrella Trial Multiple targeted therapies tested in a single cancer type (e.g., NSCLC) stratified by biomarkers [3]. Efficient patient enrollment; biomarker-driven. N2M2 trial: Assigning NSCLC patients to different combo arms based on molecular profile (e.g., this compound + Savolitinib for MET+).
Platform Trial Multiple experimental arms against a shared control; arms can be added or dropped based on interim analysis [3]. Dynamic and adaptive; uses Bayesian statistics for efficiency. GBM AGILE/INSIGhT: Applying this to NSCLC would allow testing this compound + Chemo vs. This compound + ADC vs. Control.
Add-On Design Patients with acquired resistance to this compound are randomized to receive placebo or a new agent added to ongoing this compound [6]. Targets the resistant population directly. Evaluate a MET inhibitor in patients progressing on this compound with emergent MET amplification detected in ctDNA.
Parallel Group Compares mono vs. combo vs. standard of care in treatment-naïve or pre-specified populations [6]. Simple interpretation; standard regulatory path. Phase III: this compound + Chemotherapy vs. This compound monotherapy in front-line EGFR-mutant NSCLC.

Diagram: Master Protocol Workflow for Umbrella and Platform Trials

G cluster_umbrella Umbrella Trial Stratification cluster_platform Platform Trial Adaptation start Patient Population: EGFR-Mutant NSCLC molec Centralized Molecular Profiling (NGS on Tissue/ctDNA) start->molec decision Biomarker Detection molec->decision arm1 Arm A: this compound + MET Inhibitor decision->arm1 MET Amp arm2 Arm B: this compound + Chemotherapy decision->arm2 No Actionable Co-alteration arm3 Arm C: this compound + Anti-VEGF decision->arm3 High Angiogenic Signature adapt Interim Bayesian Analysis arm1->adapt arm2->adapt arm3->adapt drop Drop Futile Arm adapt->drop add Add New Combo Arm adapt->add

Protocol: Window-of-Opportunity Study for Combination Therapy

Background: Window-of-opportunity trials administer a drug in the short window between diagnosis and surgery, allowing assessment of pharmacodynamic effects and drug penetration in tumor tissue [3].

Objective: To evaluate the biological effects of this compound alone versus this compound in combination with a partner drug (e.g., Savolitinib) in treatment-naïve, operable EGFR-mutant NSCLC.

Study Schema:

  • Screening & Consent: Identify eligible patients with resectable NSCLC and confirmed EGFR mutations. Obtain informed consent.
  • Baseline Biopsy: Perform core needle biopsy for baseline molecular and PD analysis.
  • Randomization: Randomize patients (1:1) to receive either this compound monotherapy or this compound + Combination Agent for 14-21 days prior to scheduled surgery.
  • Surgical Resection: Collect tumor tissue and plasma samples at surgery.
  • Endpoint Analysis:
    • Primary: Change in phospho-ERK/phospho-RSK H-score from baseline to resection (by IHC).
    • Secondary:
      • Intratumoral drug concentrations (LC-MS/MS).
      • Modulation of target proteins and apoptosis markers in tumor tissue.
      • Safety and tolerability.
      • Correlation with pre-treatment biomarkers.

Protocol: Monitoring Resistance via Circulating Tumor DNA (ctDNA)

Background: A paradigm shift from radiological to molecular monitoring via ctDNA allows for earlier detection of resistance and guiding of subsequent therapy [1].

Application for this compound Combinations:

  • Baseline: Perform NGS on ctDNA and tumor tissue prior to initiating combination therapy to identify baseline mutations.
  • Longitudinal Monitoring: Collect plasma samples every 4-8 weeks during treatment for ctDNA analysis.
  • Data Interpretation and Action:
    • Early Molecular Response: A rapid clearance of EGFR mutant alleles after 2-4 weeks of therapy may predict superior PFS.
    • Resistance Detection: The emergence of new mutations (e.g., C797S, MET amp) in ctDNA preceding radiographic progression allows for proactive intervention.
    • Clinical Action: Upon detection of a resistance mechanism, consider adapting therapy within a platform trial context (e.g., adding a fourth-generation TKI if C797S emerges).

Conclusion and Future Directions

The future of managing EGFR-mutant NSCLC lies in pre-empting resistance through rational, biomarker-driven combination therapies. The application of adaptive platform trials and master protocols provides a robust and efficient framework for evaluating this compound combinations, potentially reducing development time and more rapidly delivering effective treatments to patients [3]. Integrating functional imaging, longitudinal ctDNA analysis, and patient-reported outcomes will be crucial for capturing the full therapeutic impact of these regimens [3] [1]. As the field progresses, a deeper mechanistic understanding of resistance, coupled with innovative trial designs and sophisticated statistical methods for analyzing high-dimensional drug combination data [5], will be essential for guiding rational treatment sequencing and improving long-term outcomes for patients.

References

Comprehensive Application Notes and Protocols for Establishing Mavelertinib Potency Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Potency Assays in Drug Development

Purpose and Regulatory Significance

Potency testing represents a critical quality attribute (CQA) that is mandatory for the release of every lot of a pharmaceutical product according to major regulatory agencies worldwide, including the FDA and EMA. A potency assay is defined as a quantitative test that measures the biological activity of a drug product, ensuring that the biological function critical to the intended clinical effect remains intact throughout the product's shelf life. For targeted oncology drugs like Mavelertinib, a third-generation EGFR tyrosine kinase inhibitor, potency measurement must reflect the functional integrity of the mechanism of action, which involves specific binding to mutant EGFR and inhibition of downstream signaling pathways. According to recent regulatory guidelines, potency is considered a stability-indicating test that demonstrates the immunocompetence of the antigen in its final formulation, ensuring batch-to-batch consistency and product quality [1].

The establishment of a robust potency assay is particularly challenging for targeted therapies because it must measure the biological response elicited by the drug substance rather than merely quantifying its concentration. As outlined in current scientific literature, potency measurements are dependent on but not identical to dose, although this distinction has often been blurred for certain biological products. The fundamental requirement is that the test result must reflect or serve as a surrogate of the therapeutic response expected from the drug in clinical settings. For small molecule inhibitors like this compound, this typically involves demonstrating a direct correlation between the in vitro activity and the in vivo pharmacological effect observed during preclinical and clinical development stages [1].

Key Concepts and Definitions
  • Potency: The quantitative measure of biological activity based on the attribute of the product that is linked to the relevant biological properties.
  • IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug required to achieve 50% inhibition of its target under specific experimental conditions.
  • Relative Potency: The potency of a test sample relative to a reference standard, typically expressed as a percentage.
  • Biological Activity: The specific ability or capacity of the product to achieve a defined biological effect.
  • Reference Standard: A characterized drug material with a defined potency and biological activity, used as a comparator in potency assays.

Assay Selection and Development Strategy

Comparison of Potency Assay Formats

Table 1: Comparison of Potency Assay Formats for this compound

Assay Format Principle Key Reagents Advantages Limitations Suitability for this compound
Cell-Based Inhibition Measures inhibition of phosphorylated EGFR in engineered cell lines EGFR-mutant cell lines, phospho-EGFR antibodies Functional relevance, measures complete mechanism of action Higher variability, longer duration High - Directly measures therapeutic mechanism
Binding Assay Quantifies direct binding to recombinant EGFR protein Biotinylated EGFR, streptavidin-HRP High precision, robust, suitable for release testing Does not measure functional inhibition Medium - Useful as complementary assay
Enzymatic Activity Measures inhibition of EGFR kinase activity Recombinant EGFR kinase, peptide substrate Controlled system, minimal variability May not reflect cellular context Medium - Mechanistically relevant but simplified
Decision Factors for Assay Selection

The selection of an appropriate potency assay format for this compound should consider multiple factors to ensure regulatory compliance and technical feasibility. Based on current industry practices and regulatory expectations for targeted therapies, the following decision factors should be prioritized:

  • Mechanistic Relevance: The assay must reflect the primary mechanism of action of this compound, which involves specific binding to mutant EGFR forms (particularly T790M mutation) and inhibition of tyrosine kinase activity, leading to suppression of downstream signaling and cancer cell proliferation. Cell-based systems that express relevant EGFR mutations provide the most physiologically relevant environment for potency measurement [1] [2].

  • Robustness and Precision: The assay must demonstrate high reproducibility with a coefficient of variation (CV) typically below 15-20% for bioassays. Cell-based assays often show higher variability compared to biochemical formats, necessitating appropriate experimental design and statistical approaches. According to recent publications, cell-based assays for biologics have demonstrated CV values below 13% when properly optimized [3].

  • Regulatory Acceptance: As emphasized in recent regulatory science publications, there is significant regulatory resistance in some regions to accepting in vitro potency assays without extensive correlation with in vivo models. Therefore, a comprehensive assay validation strategy must include orthogonal methods that collectively demonstrate the functional integrity of the drug product [1].

  • Practical Considerations: The ideal potency assay should be transferable to quality control laboratories, with reasonable throughput, cost-effectiveness, and simplicity. Assay duration should allow for timely product release, typically requiring completion within a few days rather than weeks [3].

Detailed Experimental Protocols

Cell-Based Potency Assay Using EGFR-Mutant NSCLC Cells
3.1.1 Principle and Scope

This protocol describes a cell-based potency assay that quantifies the inhibition of EGFR phosphorylation in NSCLC cell lines harboring relevant EGFR mutations (especially T790M). The assay measures the functional response to this compound exposure, which directly correlates with its therapeutic mechanism of action. This method is suitable for routine potency testing of this compound drug substance and drug product, as well as stability-indicating testing during product shelf life [1].

3.1.2 Materials and Reagents
  • Cell Line: NCI-H1975 human NSCLC cells (ATCC CRL-5908) harboring L858R/T790M EGFR mutations
  • Culture Medium: RPMI-1640 with 2 mM L-glutamine, 10% heat-inactivated FBS, 1% penicillin-streptomycin
  • Assay Medium: RPMI-1640 with 0.5% FBS
  • Reference Standard: Characterized this compound reference standard with defined potency
  • Test Samples: this compound drug substance and drug product samples
  • Antibodies: Anti-phospho-EGFR (Tyr1068) rabbit mAb, anti-EGFR rabbit mAb, HRP-conjugated anti-rabbit IgG
  • Detection Reagent: Chemiluminescent substrate suitable for ELISA
  • Consumables: 96-well cell culture plates, 96-well ELISA plates
3.1.3 Step-by-Step Procedure
  • Cell Culture and Plating:

    • Maintain NCI-H1975 cells in complete culture medium at 37°C, 5% CO₂.
    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in assay medium.
    • Plate cells in 96-well tissue culture plates at a density of 1.5 × 10⁴ cells/well in 100 μL assay medium.
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
  • Sample Preparation and Dilution:

    • Prepare a reference standard curve using 11 serial dilutions (typically 1:3 dilution factor) in assay medium, covering a range from 0.1 nM to 1000 nM.
    • Prepare test samples at nominal concentration of 10 nM followed by serial dilution to match the standard curve range.
    • Include appropriate controls: medium only (background), cells with DMSO (maximum phosphorylation), and cells without primary antibody (assay background).
  • Drug Treatment and Incubation:

    • Remove culture medium from plated cells and replace with 100 μL of diluted standard or sample preparations.
    • Incubate plates for 2 hours at 37°C, 5% CO₂ to allow inhibition of EGFR phosphorylation.
  • Cell Lysis and ELISA Procedure:

    • Remove drug-containing medium and wash cells once with cold PBS.
    • Lyse cells with 50 μL/well of lysis buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
    • Transfer 25 μL of cell lysate to ELISA plates pre-coated with anti-EGFR capture antibody.
    • Incubate for 2 hours at room temperature with gentle shaking.
    • Wash plates 3 times with PBS containing 0.05% Tween-20.
    • Add 50 μL/well of anti-phospho-EGFR detection antibody (1:1000 dilution) and incubate for 1 hour at room temperature.
    • Wash plates 3 times and add 50 μL/well of HRP-conjugated secondary antibody (1:2000 dilution).
    • Incubate for 1 hour at room temperature, then wash plates 3 times.
    • Add 50 μL/well of chemiluminescent substrate and measure signal using a plate reader.
3.1.4 Critical Parameters and Troubleshooting
  • Cell Passage Number: Use cells between passages 5-25 to maintain consistent EGFR expression and response.
  • Serum Concentration: Reduced serum (0.5%) during treatment minimizes confounding growth factor signaling while maintaining cell viability.
  • Lysis Efficiency: Ensure complete cell lysis by visual inspection under microscope if necessary.
  • Signal Linearity: Validate the linear range of the ELISA detection system to ensure accurate quantification.
Competitive Binding Assay for this compound
3.2.1 Principle and Scope

This protocol describes a biochemical binding assay that measures the direct interaction between this compound and recombinant EGFR protein. The assay employs competitive binding principles where this compound in test samples competes with a labeled tracer for binding to immobilized EGFR. This method provides a complementary approach to cell-based assays and may be suitable for early-stage testing or as an orthogonal method for characterization [3].

3.2.2 Materials and Reagents
  • Recombinant Protein: EGFR tyrosine kinase domain (T790M/L858R mutant), biotinylated
  • Solid Support: Streptavidin-coated 96-well plates
  • Tracer Compound: Fluorescently-labeled reference EGFR inhibitor
  • Binding Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
  • Detection Reagent: According to tracer compatibility (e.g., FRET donor/acceptor pairs)
3.2.3 Step-by-Step Procedure
  • Plate Preparation:

    • Add 100 μL/well of biotinylated EGFR protein (1 μg/mL in PBS) to streptavidin-coated plates.
    • Incubate for 1 hour at room temperature with gentle shaking.
    • Wash plates 3 times with binding buffer.
  • Competition Binding:

    • Prepare serial dilutions of this compound reference standard and test samples in binding buffer.
    • Pre-mix diluted samples with tracer compound at fixed concentration (typically near Kd value).
    • Add 100 μL/well of the sample-tracer mixture to EGFR-coated plates.
    • Incubate for 60 minutes at room temperature with gentle shaking.
    • Wash plates 3 times with binding buffer to remove unbound tracer.
  • Signal Detection:

    • Add appropriate detection reagent according to tracer system used.
    • Measure signal using compatible plate reader (fluorescence, TR-FRET, etc.).
    • Calculate % inhibition based on maximum binding (no inhibitor) and minimum binding (blank) controls.

Data Analysis and Potency Calculation

Statistical Methods and Acceptance Criteria

Table 2: Statistical Parameters for Potency Assay Validation

Validation Parameter Acceptance Criteria Experimental Approach Calculation Method
Accuracy Mean recovery 80-120% Spiked recovery with known concentrations (Observed/Expected) × 100
Precision CV ≤ 15% Repeated testing (n≥6) of homogeneous sample SD/Mean × 100
Linearity R² ≥ 0.95 Serial dilutions across assay range Linear regression
Range 50-150% of target potency Sample dilutions covering expected values Parallelism to reference
Robustness CV ≤ 20% under modified conditions Deliberate minor method modifications Comparison of results
IC₅₀ Determination and Relative Potency Calculation

The IC₅₀ value serves as a key parameter for potency expression, representing the concentration of this compound that inhibits 50% of EGFR phosphorylation in the cell-based assay. The calculation involves:

  • Dose-Response Modeling:

    • Fit the dose-response data to a four-parameter logistic model: [ Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC_{50} - X) \times HillSlope}} ]
    • Where Y is response, X is logarithm of concentration, Top and Bottom are plateaus, and HillSlope describes steepness.
  • Relative Potency Calculation:

    • Compute relative potency using parallel line analysis: [ Relative\ Potency = \frac{IC_{50}\ (Reference)}{IC_{50}\ (Sample)} ]
    • Express as percentage potency relative to reference standard.

Recent research has highlighted limitations of traditional IC₅₀ measurements, particularly their dependence on cell density and assay conditions. One study demonstrated that IC₅₀ values for cisplatin varied 300-11,000% depending on technical factors in MTT assays. To overcome these limitations, the limiting dilution assay has been proposed as a more robust alternative for certain applications [4].

For targeted therapies like this compound, some researchers have proposed moving beyond IC₅₀ to parameters like "inhibitory reduction prowess" which accounts for relative decrease in product formation rate, potentially providing better indicators of resistance and clinical efficacy [2].

Visualization of Experimental Workflows and Signaling Pathways

This compound Potency Assay Workflow

hierarchy Cell Culture (H1975) Cell Culture (H1975) Sample Preparation Sample Preparation Cell Culture (H1975)->Sample Preparation 24h incubation Drug Treatment Drug Treatment Sample Preparation->Drug Treatment Serial dilution Cell Lysis Cell Lysis Drug Treatment->Cell Lysis 2h treatment Phospho-ELISA Phospho-ELISA Cell Lysis->Phospho-ELISA Transfer lysate Signal Detection Signal Detection Phospho-ELISA->Signal Detection Incubation/wash steps Data Analysis Data Analysis Signal Detection->Data Analysis Plate reading Potency Calculation Potency Calculation Data Analysis->Potency Calculation 4PL fitting

Diagram 1: this compound cell-based potency assay workflow showing key steps from cell culture to potency calculation.

EGFR Signaling Pathway and this compound Inhibition Mechanism

hierarchy cluster_pathway Oncogenic Signaling in EGFR-Mutant NSCLC EGF Ligand EGF Ligand EGFR (Mutant) EGFR (Mutant) EGF Ligand->EGFR (Mutant) Binding Dimerization/AutoP Dimerization/AutoP EGFR (Mutant)->Dimerization/AutoP Activation Downstream Signaling Downstream Signaling Dimerization/AutoP->Downstream Signaling Phosphorylation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation MAPK/PI3K Apoptosis Inhibition Apoptosis Inhibition Downstream Signaling->Apoptosis Inhibition AKT/STAT Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Dysregulation Apoptosis Inhibition->Tumor Growth Survival This compound This compound This compound->EGFR (Mutant) Competitive Inhibition

Diagram 2: EGFR signaling pathway in NSCLC with T790M mutation, showing this compound inhibition mechanism at the receptor level.

Conclusion and Regulatory Considerations

The establishment of robust potency assays for this compound requires careful consideration of mechanistic relevance, regulatory expectations, and practical implementation. The cell-based assay protocol described in this document provides a functionally relevant method that directly measures the intended pharmacological activity of this compound, while the complementary binding assay offers an orthogonal approach for additional characterization.

As emphasized in recent regulatory science publications, the correlation between in vitro potency and in vivo immunogenicity must be established during assay validation, particularly for products with complex mechanisms of action [1]. Furthermore, the reproducibility of the potency assay must be rigorously demonstrated, with target CV values below 15% to ensure reliable discrimination between conforming and non-conforming batches [3].

Ongoing monitoring of assay performance throughout the product lifecycle is essential, with particular attention to potential changes in biological response that may require assay refinement. The integration of mechanistic modeling approaches, such as those employed in recent preclinical oncology studies, may further enhance the predictive value of potency measurements for clinical outcomes [5] [2].

References

Proposed Framework for a Mavelertinib Tissue Distribution Study

Author: Smolecule Technical Support Team. Date: February 2026

The primary goal of a tissue distribution study is to quantify the concentration of a drug and its metabolites in various tissues over time. This is critical for understanding a drug's efficacy and potential toxicity at target and off-target sites.

A well-designed study would involve administering Mavelertinib to animal models (e.g., mice or rats) at a therapeutically relevant dose, followed by the collection of tissues at predetermined time points. The key tissues of interest would likely include the target organ (e.g., brain, for a CNS-active drug), plasma, liver, kidney, and lung.

The core of the study lies in the sample processing and quantitative analysis. As exemplified in other detailed protocols, tissue samples must be homogenized, and the drug is then extracted from the tissue matrix. The concentration of this compound is typically measured using a highly specific and sensitive method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [1]. The data generated is used to calculate crucial pharmacokinetic parameters.

The table below outlines the key components and methodological considerations for such a study.

Study Component Description & Methodological Considerations
Animal Model Select relevant animal models (e.g., wild-type, disease models). Consider humanized models for immuno-oncology targets.
Dosing & Sample Collection Administer this compound (IV and/or oral). Collect tissues (e.g., brain, plasma, liver) at multiple time points post-dose.
Sample Processing Homogenize tissue samples. Use protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate this compound from the tissue matrix.
Bioanalytical Method Use LC-MS/MS for high specificity and sensitivity. Develop and validate the method per regulatory guidelines (e.g., FDA/EMA). Create a calibration curve and quality control samples in blank tissue homogenate.
Data Analysis Calculate concentration in each tissue at each time point. Determine key parameters: ( C_{max} ) (peak concentration), ( T_{max} ) (time to peak), and ( AUC_{tissue} ) (area under the concentration-time curve). Compute Tissue-to-Plasma ratios based on AUC.

Detailed Experimental Protocol for Tissue Analysis

The following protocol adapts general best practices for tissue analysis, inspired by the level of detail found in the search results [1].

Protocol: Sample Preparation and LC-MS/MS Analysis of this compound from Tissue Homogenates

1. Tissue Collection and Homogenization

  • Tissue Harvesting: At designated time points post-dosing, euthanize the animals and perfuse them with a saline solution (e.g., phosphate-buffered saline) via the left ventricle to clear blood from the tissue vasculature.
  • Snap-Freezing: Immediately after collection, weigh the tissues and snap-freeze them in liquid nitrogen. Store all samples at -80°C until analysis.
  • Homogenization: Thaw tissues on ice. Prepare a homogenate by adding a pre-calculated volume of a suitable buffer (e.g., PBS) to achieve a desired mass-to-volume ratio (e.g., 1:4 w/v). Homogenize the tissue using a bead homogenizer or a rotor-stator homogenizer until a smooth consistency is achieved. Keep samples on ice throughout the process.

2. Sample Extraction (using Protein Precipitation)

  • Aliquot: Transfer a precise aliquot (e.g., 50 µL) of tissue homogenate into a microcentrifuge tube.
  • Spike Internal Standard: Add a known concentration of the internal standard (e.g., a stable isotope-labeled this compound).
  • Precipitate Proteins: Add a volume of ice-cold acetonitrile (typically 3-4 times the volume of the homogenate) to precipitate proteins. Vortex mix vigorously for 1-2 minutes.
  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.
  • Collect Supernatant: Carefully transfer the clear supernatant to a new autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatography: Inject the extracted sample onto a reverse-phase UHPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm). Elute this compound using a gradient of mobile phase A (e.g., 0.1% Formic acid in water) and mobile phase B (e.g., 0.1% Formic acid in acetonitrile) at a flow rate of 0.4 mL/min.
  • Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).

The workflow for the entire study, from in-life phase to data reporting, can be visualized as follows:

Start Study Initiation A In-life Phase: • Animal Dosing with this compound • Timed Tissue Collection & Weighing • Perfusion with Saline • Snap-freezing in Liquid N₂ Start->A B Sample Processing: • Tissue Homogenization • Protein Precipitation & Extraction • Centrifugation • Supernatant Collection A->B C Bioanalysis: • LC-MS/MS Analysis • MRM Quantification • Data Acquisition B->C D Data Processing: • Calculate Tissue Concentrations • Determine PK Parameters (AUC, Cmax) • Compute Tissue-to-Plasma Ratios C->D End Study Report D->End

Discussion and Key Considerations

The quantitative data from this study should be summarized in a clear table for easy interpretation. The following table provides a template for how this data might be presented.

Tissue AUC₀–t (h·ng/g) Cmax (ng/g) Tmax (h) Tissue-to-Plasma Ratio (AUC)
Plasma [Value] [Value] [Value] 1.00
Brain [Value] [Value] [Value] [Value]
Liver [Value] [Value] [Value] [Value]
Kidney [Value] [Value] [Value] [Value]
Lung [Value] [Value] [Value] [Value]
  • Tissue Perfusion: Perfusion with saline is a critical step to remove residual blood, which prevents contamination of tissue concentration data with drug present in the blood [1].
  • Method Validation: The LC-MS/MS method must be fully validated for specificity, sensitivity, linearity, accuracy, precision, and matrix effects according to regulatory guidelines to ensure the reliability of the generated data.
  • Metabolite Profiling: Depending on the stage of development, it may be important to also profile major metabolites in tissues to understand the full distribution profile and potential for active or toxic metabolites.

References

Mavelertinib solubility issues in experimental solutions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Solubility Enhancement

This guide addresses common solubility challenges and provides practical methodologies to overcome them.

Q1: What are the primary strategies to improve the solubility of poorly water-soluble drugs like Mvelertinib? A key and well-researched strategy is the formation of inclusion complexes with cyclodextrins (CDs) [1]. Cyclodextrins are cyclic oligosaccharides with a hydrophobic internal cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, like tyrosine kinase inhibitors, leading to enhanced aqueous solubility, dissolution rate, and ultimately, oral bioavailability [1]. Other modern approaches include the use of machine learning models to predict solubility in various solvents and solvent mixtures before conducting physical experiments, thereby saving time and resources [2] [3].

Q2: How do I prepare and evaluate a cyclodextrin inclusion complex? The following protocol, adapted from a study on Alectinib (a drug with similar challenges), provides a detailed methodology [1].

  • Objective: To enhance the solubility and dissolution rate of Mavelertinib by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HPβCD).
  • Materials:
    • This compound
    • Hydroxypropyl-β-cyclodextrin (HPβCD) or β-cyclodextrin (βCD)
    • Suitable solvent (e.g., methanol, water) for analysis
    • Standard laboratory equipment (analytical balance, magnetic stirrer, etc.)
  • Preparation Method (Kneading Technique):
    • Weigh: Accurately weigh this compound and HPβCD in a 1:2 molar ratio.
    • Triturate: Place the physical mixture in a mortar and triturate with a small volume of a solvent-ethanol mixture (just enough to wet the powder).
    • Knead: Knead the paste thoroughly for a specified time (e.g., 45-60 minutes).
    • Dry: Dry the resultant complex in an oven at a controlled temperature (e.g., 40°C) until the solvent is completely evaporated.
    • Collect: Scrape the dried product, pulverize it, and sieve it to obtain a fine powder. Store in a desiccator [1].
  • Characterization and Evaluation:
    • Encapsulation Efficiency (EE): Shake a weighed amount of the complex in a suitable solvent for a fixed time. Centrifuge and analyze the supernatant using a validated UV-Vis method to determine the amount of uncomplexed drug. Calculate EE as the percentage of drug successfully incorporated into the complex [1].
    • Solubility Studies: Shake an excess of the pure drug and the prepared complex separately in the solvent (e.g., water or buffer) for a predetermined time. Filter the solutions and analyze the drug concentration to compare solubility [1].
    • In-Vitro Dissolution: Perform dissolution testing on the pure drug and the complex using a USP dissolution apparatus. Withdraw samples at regular intervals, analyze the drug content, and plot the cumulative drug release versus time [1].
    • Physical Characterization: Use Fourier-Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to confirm the formation of the inclusion complex by identifying changes in the drug's characteristic peaks and thermal behavior [1].

Q3: What quantitative improvement can I expect from a cyclodextrin complex? Referencing the study on Alectinib-HPβCD complexes, you can anticipate significant enhancements. The table below summarizes the key findings from that research [1].

Table 1: Experimental Results for Alectinib-HPβCD Complex (1:2 Ratio)

Parameter Free Alectinib Alectinib-HPβCD Complex Change
Maximum Plasma Concentration (Cmax) 240 ± 26.95 ng/mL 474 ± 50.07 ng/mL ~97% Increase
Area Under the Curve (AUC0-48) 5946.75 ± 265 ng·h/mL 10520 ± 310 ng·h/mL ~77% Increase
Encapsulation Efficiency (EE) - 65.2 ± 1.5% (Kneading Method) -

Experimental Workflow & Decision Pathway

The following diagram outlines the logical workflow for diagnosing solubility issues and selecting the appropriate experimental strategy.

solubility_workflow start Start: this compound Solubility Issue step1 Assess Drug Properties (BCS Class IV, logP, pKa) start->step1 step2 Define Goal: Enhance Solubility & Bioavailability step1->step2 strat1 Strategy 1: Cyclodextrin Complexation step2->strat1 strat2 Strategy 2: Solvent Mixture Screening step2->strat2 prep1 Prepare Complex (e.g., Kneading Method) strat1->prep1 prep2 Use ML Tools for Initial Solvent Prediction strat2->prep2 char1 Characterize Complex (FTIR, DSC, EE%) prep1->char1 char2 Prepare & Test Binary Solvent Mixtures prep2->char2 test Perform In-Vitro Tests (Solubility & Dissolution) char1->test char2->test success Successful Outcome: Improved Solubility test->success

Frequently Asked Questions (FAQs)

Q: Besides cyclodextrins, what other advanced methods can I explore? A: Machine Learning (ML) is a powerful tool for predicting solubility. You can use models like fastsolv to screen a wide range of pure solvents and binary solvent mixtures for their potential to dissolve this compound across different temperatures before any lab work [2] [3]. This is particularly useful for optimizing solvent mixtures, where the number of possible combinations is vast [3].

Q: Why is my complex not showing improved solubility? What could have gone wrong? A: Common pitfalls include:

  • Incorrect Drug:Cyclodextrin Ratio: The optimal ratio is critical. A 1:2 ratio was most effective for Alectinib, but this should be experimentally determined for this compound [1].
  • Inefficient Preparation Method: The kneading method was superior to solvent evaporation for complex formation in the referenced study. The choice of method impacts encapsulation efficiency [1].
  • Incomplete Complex Formation: Use FTIR and DSC to confirm complexation. The absence of the drug's characteristic peaks in the complex indicates successful inclusion [1].

Q: Where can I find reliable solubility data for modeling or comparison? A: The IUPAC-NIST Solubility Data Series is an authoritative, critically evaluated compilation of experimental solubility measurements from scientific literature [4]. It is an excellent resource for validating your experimental findings.

A Final Suggestion

Given that this compound is a specific drug, the public data is scarce. The strategies above are based on proven principles and successes with analogous molecules.

  • For the most accurate and specific protocols, I highly recommend consulting the primary research literature for this compound itself or contacting the manufacturer's technical support, as they may have conducted unpublished in-house studies.
  • When using computational tools like Graphviz for diagrams, remember to use attributes like labeldistance and minlen to improve the readability of edge labels and manage crowded layouts [5] [6].

References

Troubleshooting Guide: Resolving Assay Variability

Author: Smolecule Technical Support Team. Date: February 2026

Assay variability can stem from reagents, instruments, data analysis, or the compound itself. The table below outlines common issues and systematic steps to resolve them.

Problem Area Specific Issue Recommended Action
Reagents & Protocol General loss of assay window (no signal) [1]. Verify instrument setup per manufacturer guidelines [1].
Lot-to-lot reagent variability [1]. Use ratiometric data analysis (Acceptor/Donor signal) to normalize differences [1].
Instrumentation TR-FRET assay failure [1]. Confirm correct emission filters are installed for your specific instrument model [1].
Data & Analysis Differences in EC50/IC50 between labs [1]. Investigate compound stock solution preparation for errors or degradation [1].
Poor Z'-factor (assay robustness) [1]. Ensure Z'-factor > 0.5. Optimize protocol to increase assay window or reduce data standard deviation [1].
Compound Properties Cell-based vs. biochemical assay discrepancy [1]. Check if compound cannot cross cell membrane, is effluxed, or targets an inactive kinase form [1].

Detailed Experimental Protocols for Key Investigations

Here are detailed methodologies for two critical investigations referenced in the troubleshooting guide.

Testing Microplate Reader TR-FRET Setup

Before troubleshooting the assay itself, you must rule out instrument issues [1].

  • Objective: To verify that the microplate reader is correctly configured for TR-FRET measurements.
  • Materials: TR-FRET assay reagents you have in stock (e.g., a positive control kit).
  • Method:
    • Prepare a control plate according to the reagent manufacturer's instructions. This should include samples that generate high and low TR-FRET signals.
    • Refer to your instrument manufacturer's setup guide to confirm the correct optical filters, light source, and detection settings for your specific TR-FRET assay (e.g., Terbium or Europium-based).
    • Run the assay on the plate reader and collect the acceptor and donor channel signals.
    • Calculate the emission ratio (Acceptor Signal / Donor Signal) and the assay window (Ratio at top of curve / Ratio at bottom of curve).
  • Expected Outcome: A clear assay window (e.g., a 10-fold difference) indicates proper instrument function. If no window is observed, the issue is likely with the instrument setup and not your assay reagents [1].
Investigating Stock Solution Discrepancies

A common source of IC50 variability between labs is the preparation of compound stock solutions [1].

  • Objective: To ensure the accuracy and consistency of compound stock solutions used in the assay.
  • Materials: High-quality compound (e.g., Mavelertinib), appropriate solvent (e.g., DMSO), analytical balance, calibrated pipettes, and a qualified spectrophotometer or LC-MS system if available.
  • Method:
    • Preparation: Accurately weigh the compound using a calibrated balance. Dissolve it in the chosen solvent to the target concentration (e.g., 1 mM). Ensure the solvent is fresh and of high purity.
    • Documentation: Meticulously record the lot numbers of the compound and solvent, the weighing date, and the exact storage conditions (e.g., -20°C, desiccated).
    • Analysis: If possible, confirm the concentration and purity of the stock solution using an independent method like UV-Vis spectroscopy or LC-MS.
    • Comparison: When collaborating, compare preparation protocols and analytical data with other labs to identify any differences in methodology or material quality.
  • Expected Outcome: Consistent stock solution preparation and verification should lead to more reproducible IC50 values across different experiments and laboratories [1].

Essential Diagrams for Assay Workflow and Troubleshooting

The following diagrams outline a general assay development workflow and a logical path for troubleshooting variability, which you can adapt for this compound.

G Start Start: Define Assay Objective Step1 1. Assay Design & Reagent Prep Start->Step1 Step2 2. Initial Protocol Execution Step1->Step2 Step3 3. Performance Check Step2->Step3 Step4 4. Optimization & Validation Step3->Step4 Z' > 0.5 FailCheck Z' ≤ 0.5? Step3->FailCheck End Assay Ready for HTS/SAR Step4->End FailCheck->Step1 Yes FailCheck->Step4 No

Generalized Assay Development and Validation Workflow [2]

G Start Observed Assay Variability CheckInstrument Check Instrument Setup? Start->CheckInstrument CheckReagents Check Reagent Consistency? CheckInstrument->CheckReagents No Issue Found Resolved Variability Resolved CheckInstrument->Resolved Fixed CheckData Check Data Analysis? CheckReagents->CheckData No Issue Found CheckReagents->Resolved Fixed CheckCompound Check Compound/Stock? CheckData->CheckCompound No Issue Found CheckData->Resolved Fixed CheckCompound->Resolved Fixed

Logical Flow for Troubleshooting Assay Variability [1]

Key Principles for Robust Assay Development

  • Validate Assay Performance with Z'-Factor: The Z'-factor is a key metric that combines the assay window and data variation to evaluate assay robustness. An assay with a Z'-factor > 0.5 is considered suitable for screening [1].
  • Use Ratiometric Measurements for Stability: In assays like TR-FRET, calculate an emission ratio (e.g., Acceptor/Donor signal). This helps normalize pipetting errors and minor reagent variability, leading to more stable and reproducible data [1].

References

Mavelertinib stability problems in storage

Author: Smolecule Technical Support Team. Date: February 2026

Drug Stability & Storage: Key Principles

For any drug product, stability is ensured by adhering to specific storage conditions defined by stability testing, as per regulatory guidelines like the ICH Q1A standard [1] [2]. The core principle is that improper storage can lead to chemical degradation, reducing the drug's efficacy and increasing the risk of side effects [1].

The table below summarizes common stability parameters and their implications:

Parameter Description & Importance Common Specifications

| Storage Temperature | Critical for maintaining chemical integrity; deviations can accelerate degradation [1] [2]. | Room temp: 15-25°C or 20-25°C Cool place: 8-15°C Refrigerated: 2-8°C Frozen: -25 to -10°C [2] | | Mean Kinetic Temperature (MKT) | A single calculated temperature that simulates the cumulative thermal stress over a period of time, accounting for fluctuations [1]. | Typically must be ≤ 25°C or ≤ 30°C, depending on the product's label claim [1]. | | Tolerance Period | A short, allowable excursion outside the recommended range without significant degradation [1]. | e.g., Not more than 24 hours consecutively above 25°C for a drug labeled for storage below 25°C [1]. | | Stability-Indicating Assay | An analytical method (e.g., HPLC) that can accurately measure the active ingredient and distinguish it from its degradation products [2]. | Must be validated for accuracy, sensitivity, specificity, and reproducibility [2]. | | Container-Closure System | The primary packaging must protect the drug from environmental factors like moisture and light [2]. | Testing must be performed in the same container-closure system as the marketed product [2]. |

Frequently Asked Questions (FAQs)

  • What is the most critical factor to monitor for drug stability at a research site? Temperature is often the most critical environmental factor. It is essential to monitor and document the storage temperature continuously, preferably using calibrated data loggers that can calculate the Mean Kinetic Temperature (MKT) to ensure compliance with the product's requirements [1].

  • Our stability data for a new formulation was generated using a small R&D batch. Is this sufficient? For initial, accelerated stability testing, a batch smaller than normal production size may be acceptable if it is produced with similar equipment. However, to formally establish an expiration date, stability data from at least three initial production batches is generally considered the minimum to assure batch uniformity [2].

  • If a drug is stable at 25°C, can we use accelerated testing at 40°C to predict a shelf life of several years? No, it is not reasonable to perform very high-temperature testing for a short time and extrapolate to a very long shelf life. The degradation mechanism at high temperatures may differ from that at room temperature. Accelerated data can support a tentative shelf life, but long-term, real-time data is required for confirmation [2].

Experimental Protocols for Stability Assessment

Protocol 1: Assessing Simulated "In-Use" Storage Conditions

This protocol is based on a study monitoring the actual storage conditions of oral anticancer drugs in patients' homes [1].

  • Objective: To evaluate whether a drug product is stored within the temperature limits specified in its stability profile over a defined period.
  • Materials:
    • Drug product in its original packaging.
    • Validated temperature logger (e.g., Safe-Rx logger).
    • Polyethylene seal bag.
  • Methodology:
    • Activate the temperature logger to record at frequent intervals (e.g., every 2 minutes).
    • Place the drug in its packaging and the logger into the seal bag.
    • Store the bag in the simulated environment (e.g., a lab storage unit mimicking a clinic cabinet or a stability chamber set to fluctuating temperatures).
    • After the test period (e.g., 3 months), retrieve the logger and download the data.
  • Data Analysis:
    • Calculate the Mean Kinetic Temperature (MKT) for the entire period.
    • Identify any instances where the temperature exceeded the label claim (e.g., 25°C or 30°C) for more than 24 consecutive hours.
  • Interpretation: The drug is considered to have been stored appropriately if the MKT is within limit and no prolonged excursions occurred [1].
Protocol 2: Designing a Stability Study for a New Formulation

This protocol outlines the core elements of a formal stability study as per FDA and ICH guidelines [2].

  • Objective: To establish a scientifically justified expiration date for a new drug product.
  • Materials:
    • At least three batches of the drug product in the final market container-closure system.
    • Stability chambers with controlled temperature and humidity.
    • Validated stability-indicating assay methods.
  • Methodology:
    • Storage Conditions: Store samples under long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) [1] [2].
    • Test Intervals: Test samples initially, then at 3, 6, and 9 months, and annually thereafter. More frequent testing near the end of the anticipated expiration date is advisable.
  • Testing Parameters: Assay (potency), degradation products, appearance, dissolution, and moisture content.
  • Data Analysis: Plot degradation profiles over time to determine the rate of decomposition and extrapolate the shelf life.

Workflow Diagrams

The following diagram illustrates the logical workflow for investigating a drug stability problem.

stability_workflow Start Suspected Stability Problem CheckStorage Check Storage Conditions & Temperature Logs Start->CheckStorage VisualInspection Perform Visual Inspection (Color, Form, Integrity) CheckStorage->VisualInspection AnalyticalTest Conduct Analytical Testing (Assay, Degradation Products) VisualInspection->AnalyticalTest DataReview Review Data Against Stability Specification AnalyticalTest->DataReview WithinSpec Results Within Spec? DataReview->WithinSpec IdentifyCause Identify Root Cause (e.g., Temp Excursion, Packaging) WithinSpec->IdentifyCause No End Issue Resolved WithinSpec->End Yes ImplementCAPA Implement Corrective Actions (Improve Storage, Change Protocol) IdentifyCause->ImplementCAPA Document Document All Findings and Actions ImplementCAPA->Document Document->End

The next diagram outlines the key stages in a formal stability study protocol from start to finish.

stability_study_design Protocol Develop Written Stability Protocol Batch Select & Package Stability Batches Protocol->Batch Chamber Place Batches in Stability Chambers Batch->Chamber Testing Withdraw Samples at Predefined Intervals Chamber->Testing Analysis Analyze Samples Using Stability-Indicating Methods Testing->Analysis Data Collect and Trend Data Over Time Analysis->Data ShelfLife Establish & Justify Expiration Date Data->ShelfLife

References

optimizing Mavelertinib dosing regimen in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Mavelertinib (PF-06747775) Technical Profile

This section provides a summary of the compound's core characteristics, which are essential for planning any in vivo study.

Property Description
Primary Mechanism Mutant-selective, irreversible/covalent EGFR tyrosine kinase inhibitor [1] [2].
Primary Targets (IC₅₀) EGFR T790M/Del (3 nM), L858R (4 nM), Del (5 nM), T790M/L858R (12 nM) [2].
Selectivity >100-fold selective against wild-type EGFR (IC₅₀ = 307 nM) and hERG channel (IC₅₀ > 100 µM) [1] [2].
Oral Bioavailability Low to moderate: 60% (mouse), 11% (rat), 66% (dog) [1] [2].
Plasma Half-Life (IV) Short: 0.56 h (mouse), 0.28 h (rat), 1.3 h (dog) [1] [2].

Dosing & Efficacy Insights from Preclinical Models

While comprehensive protocols are not available, the following table summarizes key quantitative data from a published in vivo efficacy study.

Model Infection / Cell Line Dosing Regimen Key Efficacy Findings
Acute Murine Giardiasis [3] Giardia lamblia GS clone H7; metronidazole-resistant 713-M3 strains [3] 5 mg/kg to 50 mg/kg [3] Effective at clearing infection at doses as low as 5 mg/kg [3].
Pharmacokinetic Analysis [1] Nude (Nu/nu) mice [1] 1 mg/kg (PO and IV) [1] Oral bioavailability in mice: 60% [1].

Frequently Asked Questions & Troubleshooting

Here are some anticipated questions and evidence-based considerations for troubleshooting your experiments.

  • Q1: What is a good starting dose for this compound in mouse models? Based on the efficacy seen in the murine giardiasis model, a dose of 5 mg/kg can be a potential starting point for efficacy studies in mice [3]. The observed 60% oral bioavailability in mice suggests that a significant portion of the orally administered dose reaches systemic circulation [1].

  • Q2: How can I optimize dosing to account for the short half-life? The short plasma half-life, especially in mice (0.56 hours), is a critical factor [1] [2]. You may need to consider:

    • More frequent dosing: Administering the drug multiple times a day to maintain effective plasma concentrations above the target IC₅₀.
    • Alternative formulations: The search results list several potential injection and oral formulation vehicles, such as suspensions in 0.5% carboxymethylcellulose sodium, which could be explored to improve solubility or absorption [1].
  • Q3: Are there resources for a more systematic, model-informed approach to dosing? Yes. While not specific to this compound, the concept of Model-Informed Precision Dosing (MIPD) is highly relevant. This approach uses population pharmacokinetic (popPK) models to individualize dosing, reducing variability and improving the chance of achieving target drug exposure [4]. Developing such a model for this compound using sparse sampling data could be a robust strategy for optimization.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the primary molecular mechanism of this compound, which underpins its use in research, particularly for resistant cancers with specific EGFR mutations.

G Mutant_EGFR Mutant EGFR (T790M/L858R, etc.) Signaling Downstream Proliferation Signaling Mutant_EGFR->Signaling Activates Cell_Proliferation Uncontrolled Cell Proliferation This compound This compound (PF-06747775) This compound->Mutant_EGFR Irreversibly Inhibits Apoptosis Tumor Cell Death (Apoptosis) This compound->Apoptosis Leads to Signaling->Cell_Proliferation Drives

Key Experimental Protocols Cited

For your technical documentation, here are the core methodologies from the literature that validate this compound's activity.

  • In Vitro Anti-Giardia Activity Assay [3]:

    • Purpose: Identify inhibitors of Giardia lamblia growth.
    • Method: A high-throughput, ATP-based bioluminescence assay in a 1,536-well format. Compounds were screened at 5 µM. Activity was reconfirmed with an 8-point dose-response to determine the half-maximal effective concentration (EC₅₀).
    • Counterscreen: Cytotoxicity was assessed against HEK293T cells to determine selectivity index (CC₅₀/EC₅₀).
  • In Vivo Acute Murine Giardiasis Model [3]:

    • Purpose: Evaluate the efficacy of this compound in clearing Giardia infection.
    • Method: Mice were infected with Giardia and then treated with this compound. The compound was administered at various doses (5 mg/kg to 50 mg/kg), demonstrating efficacy at the low end of this range.

Recommendations for Further Investigation

To build more comprehensive troubleshooting guides, I suggest you:

  • Consult Primary Literature: Perform a deeper search for scientific papers on this compound (PF-06747775) in cancer models, particularly non-small cell lung cancer (NSCLC), as it was initially developed for this purpose [1].
  • Explore Related Compounds: Review the extensive literature on other EGFR inhibitors (like Osimertinib) for established in vivo dosing regimens and common experimental challenges, which may provide valuable parallels.
  • Consider Physicochemical Properties: Use the provided solubility data (e.g., ~47.5 mg/mL in DMSO) and suggested in vivo formulation recipes to troubleshoot compound preparation issues [1].

References

Mavelertinib analytical method transfer challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is analytical method transfer, and why is it critical in drug development?

Analytical method transfer is the formal process of moving a validated analytical method from one laboratory (the transferring lab) to another (the receiving lab) [1] [2]. It is a crucial business and regulatory practice to ensure that the receiving lab can perform the method successfully and generate dependable, reproducible results that are equivalent to those from the original lab [1] [3]. This is essential for making knowledgeable decisions about product quality and for meeting regulatory submission requirements [4].

Q2: What are the common challenges faced during method transfer?

Method transfer can fail due to several factors. The table below summarizes common issues, especially for chromatographic methods like HPLC/UV, which are relevant to drug analysis [5] [6].

Table: Common Analytical Method Transfer Challenges and Potential Causes

Challenge Potential Root Causes
Inconsistent Chromatography (e.g., peak shape, retention time) Differences in HPLC system dwell volume, column temperature, or pump pressure; variations in column age, brand, or packing [6].
Precision/Accuracy Failure Differences in analyst technique, sample preparation, instrument calibration, or data processing methods [3].
Specificity/Interference Issues Unaccounted-for differences in the sample matrix or reagent quality between laboratories [3].
System Suitability Test Failures The established system suitability parameters are too tight and do not account for normal, acceptable variation between instruments or analysts [1] [3].

Q3: What key parameters must be verified during a method transfer?

The receiving lab must demonstrate that it can meet the method's validated performance characteristics. The core parameters, as outlined in ICH Q2(R2) guidelines, are summarized below [7] [3].

Table: Key Analytical Performance Parameters for Method Transfer

Parameter What It Measures Typical Method of Assessment in Transfer
Specificity Ability to measure the analyte without interference from other components. Compare chromatograms of pure analyte vs. sample with matrix [3].
Precision The degree of scatter in replicate measurements. Includes repeatability and intermediate precision. Analyze multiple samples (e.g., n=6) at 100% test concentration by multiple analysts or on different days [3].
Accuracy Closeness of the test results to the true value. Analyze samples with known concentrations (e.g., spiked placebo) and calculate percentage recovery [3].
Linearity & Range The ability to obtain results proportional to analyte concentration within a specified range. Analyze samples at 5 or more concentration levels in triplicate [3].
Robustness Reliability of the method when small, deliberate changes are made to operational parameters. Evaluated during method development by varying parameters like flow rate, pH, or column temperature [3].

Troubleshooting Guide: A Systematic Workflow

When a method transfer fails a key parameter, follow a logical investigation path. The diagram below outlines a general troubleshooting workflow, and the text that follows provides specific protocol details.

troubleshooting_flowchart Troubleshooting Failed Method Transfer Start Method Transfer Failure Step1 1. Verify Receiving Lab's Setup • Check instrument qualification (DQ/IQ/OQ/PQ) • Confirm mobile phase prep & column specs • Review raw data & system suitability Start->Step1 Step2 2. Identify the Failed Parameter • Precision/Accuracy • Specificity • System Suitability Step1->Step2 Step3 3. Root Cause Investigation • Compare chromatographic profiles • Compare sample prep steps side-by-side • Review analyst training records Step2->Step3 Step4 4. Implement & Validate Fix • Adjust method parameters (if validated as robust) • Clarify method instructions • Provide additional training Step3->Step4 End Successful Method Transfer Step4->End

Experimental Protocol for Root Cause Investigation

Based on the workflow above, here is a detailed protocol for a key investigative step: comparing chromatographic profiles.

Aim: To identify discrepancies in the analytical output between the transferring and receiving labs by directly comparing chromatograms of the same standard and sample solutions.

Materials and Equipment:

  • Identical batches of standard and sample solutions, prepared in both laboratories or from a single, shared source.
  • The same make and model of HPLC column, or columns from the same manufacturing lot.
  • The receiving lab's HPLC system, which should be qualified (DQ, IQ, OQ, PQ) [1] [4].

Procedure:

  • System Equilibration: Ensure the HPLC system in the receiving lab is equilibrated with the mobile phase as per the method. Confirm that baseline stability is achieved.
  • Standard Analysis: Inject the standard solution and record the chromatogram. Pay close attention to retention time, peak area, peak shape (theoretical plates, tailing factor), and baseline noise [5] [3].
  • Sample Analysis: Inject the sample solution and record the chromatogram. Look for any additional peaks, shifts in retention time of the main analyte, or changes in peak shape compared to the reference chromatogram from the transferring lab.
  • Data Comparison: Systematically compare all critical chromatographic parameters. A significant deviation in retention time often points to mobile phase composition, flow rate, or column temperature differences. Poor peak shape can indicate column issues or mismatched instrument dwell volumes.

Handling Out-of-Specification (OOS) and Out-of-Trend (OOT) Results: If the investigation leads to an OOS or OOT result, a formal procedure must be followed. This includes notifying quality control personnel, preserving the original data, and conducting a documented laboratory investigation to determine if the result is due to a laboratory error or truly represents the sample [1] [4].

References

reducing Mavelertinib non-specific binding in assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Mavelertinib and Specificity

This compound (PF-06747775) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was originally developed for non-small cell lung cancer (NSCLC) and was later identified in a repurposing screen as having potent activity against Giardia lamblia [1].

A key to its specificity in the Giardia context is that its anti-parasitic activity appears to be mechanistically distinct from its inhibition of human EGFR. Follow-up assays showed that other EGFR-TKIs did not significantly inhibit G. lamblia, suggesting this compound may have a different primary molecular target in the parasite [1]. This implies that its potential non-specific binding in your assays could be related to its off-target interactions rather than its intended EGFR binding.

Troubleshooting Guide: Reducing Non-Specific Binding

The following table outlines common issues and potential solutions to mitigate non-specific binding.

Issue Possible Cause Troubleshooting Steps
High Background Signal Non-specific binding to assay plates or components. Use concentration-gradient positive controls; optimize DMSO concentration; include relevant negative controls [1].
Off-Target Effects Compound interaction with non-target proteins. Include selectivity counterscreens (e.g., HEK293T cells) to calculate a selectivity index [1].
Protein Aggregation Compound forming colloidal aggregates that non-specifically sequester proteins. Use detergents (e.g., 0.01% Triton X-100) in assay buffer; check for aggregation by dynamic light scattering.
Insufficient Washing Unbound compound not adequately removed. Increase wash frequency and volume; optimize wash buffer stringency (e.g., adjust salt, detergent).

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which can be adapted to study and improve this compound's specificity.

Primary High-Throughput Screening Assay (Adapted from [1])

This ATP-based bioluminescence assay format is useful for evaluating compound efficacy and can be optimized for specificity.

  • Objective: To identify cell-active inhibitors of a target organism (e.g., G. lamblia).
  • Workflow Diagram:

G Start Start Plate Plate Trophozoites in 1536-well Format Start->Plate Treat Treat with Compound (e.g., 5 μM this compound) Plate->Treat Incubate Incubate Treat->Incubate AddATP Add ATP Reagent Incubate->AddATP Measure Measure Luminescence (Normalize RLUs) AddATP->Measure Analyze Analyze % Growth Inhibition Measure->Analyze End End Analyze->End

  • Procedure:
    • Cell Plating: Plate G. lamblia GS clone H7 trophozoites in a 1,536-well plate.
    • Compound Treatment: Treat wells with this compound (a typical screening concentration is 5 μM). Include controls: a high-inhibition control (e.g., 40 μM Metronidazole) and a neutral control (DMSO).
    • Incubation: Incubate the plates under appropriate conditions for the desired period.
    • Detection: Add an ATP-based bioluminescence reagent to measure cell viability. Relative Light Units (RLU) correlate with the number of viable cells.
    • Data Analysis: Normalize RLU values against controls. Apply a cutoff (e.g., 50% growth inhibition) to identify active compounds.
Counterscreen for Cytotoxicity and Selectivity (Adapted from [1])

This critical step determines if the compound's activity is specific to the target and not a result of general cellular toxicity.

  • Objective: To assess the selectivity of this compound for the target versus mammalian cells.
  • Procedure:
    • Cell Culture: Use a mammalian cell line such as HEK293T.
    • Dose-Response Treatment: Treat cells with this compound in an 8-point dose-response format.
    • Viability Assay: Incubate for a set time (e.g., 72 hours) and measure cell viability using a standard assay (e.g., ATP-based, MTT).
    • Data Analysis:
      • Calculate the half-maximal cytotoxic concentration (CC₅₀) for HEK293T cells.
      • Compare this to the half-maximal effective concentration (EC₅₀) obtained in the primary screen against your target.
      • Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for the target.

Key Considerations for Your Assays

  • Mechanism is Key: The finding that this compound's anti-parasitic action is likely independent of EGFR inhibition [1] is crucial. Your efforts to reduce non-specificity should focus on identifying its true target in your experimental system.
  • Cooperativity as a Tool: Research on other EGFR inhibitors shows that some drug combinations can bind cooperatively, enhancing specificity and synergy [2]. While not shown for this compound, exploring combination treatments with allosteric inhibitors could be a future strategy to enhance target specificity and overcome resistance.

References

Mavelertinib metabolite interference in analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is metabolite interference in the context of targeted metabolomics? A: Metabolite interference occurs when one metabolite (the "interfering metabolite") generates a detectable signal in the mass spectrometry channel (specifically the MRM transition Q1/Q3) dedicated to another metabolite (the "anchor metabolite"), especially when their retention times are close. This can lead to inaccurate annotation and quantification of the anchor metabolite [1].

Q2: What are the main types of metabolite interference? A: Based on studies of metabolite standards, interference can be categorized into three main types [1]:

  • Isomeric Interference: Caused by isomers, which have the same molecular formula and mass (e.g., citrate and isocitrate).
  • Isobaric Interference: Caused by metabolites with different molecular formulas that share the same nominal mass.
  • Fragment Interference: Results from in-source fragmentation, where a fragment ion from the interfering metabolite matches the Q1/Q3 transition of the anchor metabolite.

Q3: How common is this problem? A: Metabolite interference is a significant and common challenge. One study analyzing 334 metabolite standards found that approximately 75% of the metabolites generated a measurable signal in at least one other metabolite's MRM setting. After applying chromatographic separation, about 10% of annotated metabolites in biological samples (like cell lysates and serum) were still potentially mis-annotated or mis-quantified due to unresolved interference [1].

Q4: Which analytical techniques are most suitable for characterizing metabolites and identifying interference? A: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the cornerstone technique. The following mass analyzers are particularly valuable due to their high resolution and capability for tandem MS (MS/MS) [2]:

  • Quadrupole Time-of-Flight (Q-TOF): Offers high resolution, mass accuracy, and fast scan rates, useful for both profiling and MS/MS.
  • Triple Quadrupole (QQQ): Ideal for targeted analysis with high sensitivity and quantitation, using Multiple Reaction Monitoring (MRM).
  • (Orbitrap) and FT-ICR Mass Spectrometers: Provide ultra-high mass resolution and accuracy, which is crucial for distinguishing between metabolites with very similar masses.

Troubleshooting Guide: Identifying and Resolving Metabolite Interference

The following workflow outlines a systematic approach to investigate metabolite interference. Adhering to this procedure can significantly improve the accuracy of your metabolite annotation and quantification.

Start Start: Suspected Metabolite Interference Step1 1. Run Metabolite Standards Start->Step1 Step2 2. Check for In-Source Fragmentation Step1->Step2 Step3 3. Optimize Chromatography Step2->Step3 Step4 4. Re-annotate with Caution Step3->Step4 Step5 5. Use Orthogonal Methods Step4->Step5 End Accurate Metabolite Quantification Step5->End

Detailed Experimental Protocols

Protocol 1: Systematic Identification of Interfering Metabolite Pairs (IntMPs) [1]

This protocol is essential for validating your targeted metabolomics assay.

  • Sample Preparation: Prepare solutions of pure metabolite standards, both individually and in mixtures. For biological samples (e.g., cell lysate, serum), use standard quenching and extraction methods, such as cold methanol or methanol/chloroform mixtures [2] [1].
  • LC-MS/MS Analysis:
    • Instrument: Use a triple quadrupole (QQQ) mass spectrometer.
    • Method: Develop a targeted Multiple Reaction Monitoring (MRM) method that includes the transitions for all metabolites of interest.
    • Chromatography: Utilize HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase columns. Testing different LC columns (e.g., varying stationary phases) can help resolve different sets of interfering metabolites [1].
  • Data Processing:
    • Convert raw data files to an open format (e.g., mzML).
    • Use peak integration software (e.g., the xcms R package) to identify peaks and generate a peak table.
  • Interference Analysis:
    • For each metabolite pair, check if the standard of a potential "interfering metabolite" produces a chromatographic peak in the MRM transition of the "anchor metabolite."
    • Examine the MS2 spectrum of the interfering metabolite to see if it contains the Q1 and Q3 ions of the anchor metabolite.
    • Calculate the "transition ratio" (the signal intensity of the interfering metabolite in the anchor's MRM divided by its intensity in its own MRM).
    • Define an Interfering Metabolite Pair (IntMP) if the MS2 spectrum matches, the chromatographic peaks are similar (cosine similarity >0.8), and the transition ratio is significant (e.g., ≥0.001) [1].

Protocol 2: Resolving Interference Through Chromatographic Optimization

If interference is detected, the first and most practical solution is to improve chromatographic separation.

  • Adjust LC Method:
    • Modify the Gradient: Fine-tune the timing and proportions of the mobile phase gradient to increase the retention time difference (ΔRT) between the anchor and interfering metabolites.
    • Change the Column: Switch to a different column chemistry (e.g., from a C18 to a HILIC column, or between different HILIC phases). One study showed that changing the HILIC column resolved 65-85% of interfering signals found in standards [1].
  • Validation: After method adjustment, re-analyze the metabolite standards and biological samples to confirm that the interference has been eliminated or sufficiently reduced (e.g., ΔRT > 0.5 min) [1].

Critical Data for Method Validation

The table below summarizes key experimental findings on metabolite interference that highlight the importance of rigorous method validation.

Aspect Investigated Key Finding Implication for Method Development
Prevalence in Standards ~75% of 334 metabolites tested showed signal in another metabolite's MRM [1]. Assume interference is possible; screening is essential, not optional.
Chromatographic Resolution Different HILIC methods resolved 65-85% of interfering signals [1]. Optimizing LC methods is a highly effective first step in troubleshooting.
Impact in Biological Samples An estimated ~10% of ~180 annotated metabolites were mis-annotated due to interference [1]. Untreated interference leads to significant inaccuracies in real data.
Core Investigation Must check for isomeric metabolites, in-source fragmentation, and inadequate MS resolution [1]. A thorough investigation must look beyond just isomeric compounds.

References

The Foundation: Understanding Antibody Cross-Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Cross-reactivity occurs when an antibody binds to an epitope that is structurally similar, but not identical, to its intended target [1]. In the context of a drug like Mavelertinib, the primary concern is that antibodies used in its detection might also recognize other molecules, such as:

  • Structurally similar metabolites of this compound itself.
  • Co-administered drugs or their metabolites with similar chemical backbones.
  • Endogenous biomolecules that share a common epitope.

This can lead to false-positive signals or an overestimation of drug concentration in immunoassays. The following framework is essential for identifying and mitigating these risks.

Troubleshooting Guide & FAQs

Q: My immunoassay for this compound is showing unexpectedly high signals. Could cross-reactivity be the cause? A: Yes, this is a primary suspect. To investigate, you should systematically test for interference.

  • Potential Causes:

    • Metabolite Interference: The assay antibody is cross-reacting with this compound metabolites.
    • Matrix Effects: Interference from components in the sample matrix (e.g., serum proteins).
    • Drug Interactions: Cross-reactivity with other medications the subject might be taking.
    • Non-specific Binding: The antibody is binding non-specifically to other proteins or assay components.
  • Initial Steps:

    • Run a Negative Control: Always include a sample that is known not to contain this compound (e.g., a pre-dose sample from your study). The absence of a signal here is a basic but crucial check [2].
    • Use a Positive Control: A sample with a known, precise concentration of this compound will help you verify that the assay is performing as expected for the true target [2].
    • Check Specificity with Related Compounds: If available, spike your sample matrix with suspected cross-reactants (e.g., known metabolites) and run the assay.

Q: How can I proactively validate my assay to minimize cross-reactivity risks? A: A rigorous validation strategy is key. The table below outlines critical experiments and their methodologies.

Validation Experiment Protocol Summary Interpretation & Goal
Specificity / Cross-Reactivity Testing [1] Spike the sample matrix with this compound and potential interferents (metabolites, structurally similar drugs) at physiologically relevant high concentrations. Measure the apparent this compound concentration in each. Calculate the cross-reactivity percentage as (Apparent this compound Conc. / Actual Interferent Conc.) × 100%. A value of <1-5% is typically acceptable, indicating high specificity.
Positive & Negative Controls [2] Include a positive control (sample with known this compound) to confirm assay function and a negative control (blank matrix without this compound) in every run. The positive control ensures the assay can detect the target. The negative control checks for non-specific signal or background noise.
Antibody Characterization [2] [1] For kits using your own antibodies, characterize specificity using techniques like western blotting or by using knock-out (KO) validation in a relevant cell line. A specific antibody should produce no signal in a KO cell line that lacks the target protein, confirming it is not binding to off-targets [1].
Parallelism Testing Perform serial dilutions of study samples (e.g., patient serum) and a pure this compound standard in the assay buffer. Plot the dose-response curves. The curves should be parallel. Non-parallel curves suggest the presence of an interfering substance in the sample matrix that affects the assay.

This logical workflow for testing and validating an immunoassay can be visualized as follows:

G Start Start: Suspected Cross-reactivity Control Run Positive & Negative Controls Start->Control Specificity Specificity Testing with Potential Interferents Control->Specificity Controls are as expected? Troubleshoot Troubleshoot & Optimize Control->Troubleshoot Control failure Characterize Characterize Antibody (e.g., KO Validation) Specificity->Characterize Parallelism Perform Parallelism Testing Characterize->Parallelism Assess Assess All Validation Data Parallelism->Assess Valid Assay Validated Assess->Valid Data meets criteria Assess->Troubleshoot Criteria not met Troubleshoot->Control Repeat after optimization

Key Considerations for Reliable Results

Beyond the core tests, keep these principles in mind:

  • Antibody Clonality Matters: Monoclonal antibodies generally offer higher specificity for a single epitope, reducing cross-reactivity risk, whereas polyclonal antibodies can be more sensitive but may recognize multiple epitopes [1]. For drug detection, monoclonal or recombinant antibodies are often preferred.
  • Sample Processing is Critical: The method of sample preparation (e.g., fixation, antigen retrieval) can alter the conformation of the drug or protein epitopes. An antibody that works in one format (e.g., ELISA) may not work in another (e.g., IHC) without optimization [3] [1].
  • Consult Available Data: For commercial antibodies or kits, always check the manufacturer's datasheet for listed cross-reactivity studies. Look for data on compounds similar to this compound [1].

References

Mavelertinib sample extraction recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What is extraction recovery and why is it critical for my analysis? Extraction recovery is a measure of the efficiency of your sample preparation process. It represents the percentage of the target analyte (like Mavelertinib) that is successfully isolated from a complex biological matrix (like plasma or serum) and made available for instrumental analysis [1]. High recovery is crucial for achieving accurate, precise, and reliable data, which is the foundation for valid pharmacokinetic, toxicokinetic, and bioequivalence studies.

  • FAQ 2: My recovery is low and inconsistent. What are the most common causes? Low recovery often stems from issues during sample preparation. Common culprits include:

    • Inefficient Sorbent: The solid-phase extraction sorbent may not have a high enough affinity or capacity for your drug.
    • Analyte Loss: The drug can be lost due to non-specific binding to labware surfaces or precipitation.
    • Incomplete Elution: The elution solvent may not be strong enough to fully desorb the drug from the sorbent.
    • Matrix Interference: Components in the biological sample (proteins, lipids) can bind to the drug or the sorbent, preventing efficient extraction.
  • FAQ 3: What advanced sorbents can I use to boost recovery? Traditional sorbents (C18, HLB) are being outperformed by new materials with superior properties. The table below summarizes some innovative options.

Sorbent Type Key Feature Potential Benefit for Recovery
Metal/Covalent Organic Frameworks (MOFs/COFs) [2] Extremely high porosity and tunable pore size Increases surface area for interaction, leading to higher extraction capacity.
Molecularly Imprinted Polymers (MIPs) [1] Synthetic antibodies with custom-made cavities for a specific molecule Offers highly selective binding, reducing matrix interference and improving clean-up.
Stimuli-Responsive Polymers [1] Sorbent properties change with pH, temperature, or magnetic field Allows for efficient, often solvent-free, release of the captured drug.

Troubleshooting Guide: Improving Recovery

If you are facing recovery issues, follow this systematic troubleshooting workflow.

Start Start: Low/Inconsistent Recovery Sorbent Evaluate Sorbent & Format Start->Sorbent Matrix Assess Matrix Effects Sorbent->Matrix No improvement? A1 Switch to advanced sorbents (e.g., MOF/COF composites, MIPs) Sorbent->A1 Elution Optimize Elution Solvent Matrix->Elution No improvement? A2 Use d-SPE for efficient matrix removal Matrix->A2 Loss Investigate Non-Specific Binding Elution->Loss No improvement? A3 Test stronger or different solvent compositions Elution->A3 A4 Use low-binding tubes or add a carrier protein Loss->A4

Evaluate and Upgrade Your Sorbent

The choice of sorbent is often the most critical factor.

  • Action: Consider switching from traditional sorbents to advanced materials. For instance, one study on the drug Imatinib used a composite of Metal-Organic and Covalent-Organic Frameworks (MOF@COF), which provided a high surface area and porosity, leading to effective extraction [2].
  • Protocol - DSPE with a Novel Sorbent:
    • Sample Pre-treatment: Mix your plasma sample (e.g., 500 µL) with an internal standard and a diluent (e.g., water or a buffer) to weaken protein-binding.
    • Extraction: Add a weighed amount of the novel sorbent (e.g., 10-20 mg) directly to the pre-treated sample.
    • Interaction: Vortex the mixture vigorously for a set time to allow the analyte to adsorb onto the sorbent.
    • Separation: Centrifuge the tubes to pellet the sorbent. Carefully discard the supernatant.
    • Washing: Add a small volume of a mild wash solution (e.g., water or 5% methanol) to the pellet, vortex, and centrifuge to remove impurities. Discard the wash.
    • Elution: Add a strong organic solvent (e.g., 100-200 µL of methanol or acetonitrile, possibly with a modifier like 1% formic acid) to the pellet. Vortex to desorb the analyte.
    • Analysis: Centrifuge and collect the supernatant for injection into your HPLC-MS/MS system [2] [1].
Optimize Against Matrix Effects

Biological matrices are complex and can interfere with extraction.

  • Action: Use techniques like Dispersive Solid-Phase Extraction (d-SPE), which is highly effective at removing phospholipids and other matrix interferences. The direct contact and shaking in d-SPE improve extraction efficiency and speed compared to cartridge-based SPE [2].
  • Protocol - Investigating Matrix Effects:
    • Prepare two sets of samples: post-extraction spiked samples and neat solvent standards.
    • Analyze both sets and compare the peak areas.
    • A significant suppression or enhancement in the peak area of the post-extraction spikes indicates matrix effects. If found, optimize your wash steps or consider a different sorbent.
Maximize Elution Efficiency

An inefficient elution step is a common source of analyte loss.

  • Action: Systematically test different elution solvents and volumes. The goal is to find the weakest solvent that still provides complete desorption to minimize the co-elution of impurities.
  • Protocol - Elution Solvent Optimization:
    • Load your sample onto the sorbent.
    • Test a series of elution solvents of increasing strength (e.g., methanol, acetonitrile, methanol with 1-2% ammonium hydroxide or formic acid).
    • Perform two consecutive elutions with the same solvent and analyze each separately. If the second elution contains a significant amount of the analyte (>5%), your primary elution is not complete, and you need a stronger solvent.

Key Experimental Protocols for Method Development

Here are detailed methodologies for two key approaches cited in modern literature.

Protocol 1: Dispersive Solid-Phase Extraction (d-SPE) using a MOF@COF Composite

This protocol is adapted from a method developed for Imatinib, showcasing the use of a modern sorbent [2].

  • Sorbent Synthesis: The MOF is synthesized from cobalt and nicotinic acid via a hydrothermal method. The COF is then formed by polymerizing benzidine and terephthaldehyde in the presence of the MOF to create the MOF@COF composite.
  • Extraction Procedure:
    • Plasma Pretreatment: Acidify 1 mL of human plasma with a formic acid solution.
    • Loading: Add 15 mg of the MOF@COF composite sorbent to the plasma.
    • Adsorption: Shake the mixture for 5 minutes to allow the drug to adsorb onto the sorbent.
    • Centrifugation: Centrifuge at 5000 rpm for 3 minutes and discard the supernatant.
    • Elution: Add 150 µL of a methanol:acetonitrile (50:50, v/v) mixture to the sorbent pellet, vortex for 3 minutes, and centrifuge.
    • Collection: Collect the supernatant for HPLC-MS/MS analysis.
  • Optimized Parameters: The key parameters optimized were the amount of sorbent and the volume/composition of the elution solvent.
Protocol 2: Leveraging "Smart" Stimuli-Responsive Polymers

This is a general protocol for using sorbents that can be controlled by external stimuli, minimizing solvent use [1].

  • Sorbent Selection: Choose a stimuli-responsive polymer (e.g., magnetic, pH, or temperature-sensitive).
  • Extraction Procedure:
    • Conditioning: Adjust the pH or temperature of your sample to the optimal condition for analyte adsorption onto the smart sorbent.
    • Binding: Add the sorbent to the sample and mix.
    • Separation: Apply the stimulus. For magnetic sorbents, use a magnet to isolate the beads. For temperature-sensitive polymers, a simple centrifugation may be used.
    • Release & Elution: Change the condition (e.g., alter pH or temperature) to trigger the release of the analyte from the sorbent into a minimal volume of solvent—or sometimes no solvent at all.
    • Analysis: Collect the eluent for analysis. The sorbent can often be regenerated and reused.

Summary of Advanced Extraction Techniques

The following diagram and table compare the core advanced strategies discussed in this guide to help you select a starting point.

Goal Goal: Improve Extraction Recovery Strategy1 Advanced Sorbents Goal->Strategy1 Strategy2 Efficient Formats Goal->Strategy2 Strategy3 Smart Polymers Goal->Strategy3 S1 MOF/COF Composites & MIPs Strategy1->S1 S2 Dispersive-SPE (d-SPE) for better matrix cleanup Strategy2->S2 S3 Stimuli-Responsive Polymers for controlled release Strategy3->S3

Strategy Principle Key Advantage Consideration
MOF/COF Composites [2] High surface area & tunable pores High extraction capacity & efficiency Requires synthesis expertise; stability in water can be a limitation.
Molecularly Imprinted Polymers (MIPs) [1] Custom-shaped binding sites Excellent selectivity, reducing interference Development can be time-consuming; may have cross-reactivity.
Dispersive-SPE (d-SPE) [2] Sorbent dispersed in sample Simpler, faster, and reduced solvent use Requires centrifugation; sorbent can be harder to handle.
Stimuli-Responsive Polymers [1] Release analyte via pH/temp/magnet Potential for solvent-free elution & reusability New technology; may require custom sorbent design.

References

Mavelertinib versus Osimertinib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Osimertinib Efficacy Data from Clinical Trials

Trial Name / Context Phase Patient Population Key Efficacy Endpoints Reference / NCT Number

| FLAURA (1st-line) [1] [2] | III | Previously untreated advanced EGFRm NSCLC | - Median PFS: 18.9 months

  • ORR: 80% | NCT02296125 | | AURA3 (2nd-line) [3] [1] [2] | III | T790M-positive NSCLC post 1st-line EGFR-TKI | - Median PFS: 10.1 months vs. 4.4 months (chemotherapy)
  • ORR: 71% vs. 31% (chemotherapy) | NCT02151981 | | Consolidative RT Study [4] | II | Advanced EGFRm NSCLC receiving osimertinib + consolidative radiotherapy | - Median PFS: 32.3 months
  • Median OS: 45 months | NCT03667820 | | Real-World Study [3] | N/A | Post 1st-line osimertinib (AURA3-eligible patients) | - Median PFS: 8.0 months
  • Median OS: 24.0 months | N/A |

Osimertinib's Mechanism of Action and Key Signaling Pathways

Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It selectively targets EGFR sensitizing mutations (exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR [5] [1] [2]. The following diagram illustrates its mechanism and the signaling pathways involved.

G cluster_pathway EGFR Downstream Signaling Pathways cluster_legend Key: Osimertinib Resistance Mechanisms Osimertinib Osimertinib EGFR EGFR (Mutant) (ex19del, L858R, T790M) Osimertinib->EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS STAT JAK/STAT EGFR->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus Cell Proliferation Survival, Inhibition of Apoptosis mTOR->Nucleus Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Promotes STAT->Nucleus Promotes C797S C797S Mutation MET MET Amplification Bypass Byprack Track Activation Pheno Phenotypic Transformation

A primary mechanism of resistance to Osimertinib is the C797S mutation in EGFR exon 20, which prevents the drug from binding [5] [1]. Other common resistance mechanisms include MET or HER2 amplification, activation of alternative pathways like RAS-MAPK or PI3K-AKT, and histological transformation [1].

References

Mavelertinib analytical method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The ICH Guideline Framework: Q2(R1) and Q2(R2)

Analytical method validation proves that your test procedure is suitable for its intended use, such as testing a drug substance or product [1] [2]. The standards for this are set by the International Council for Harmonisation (ICH).

You should be aware of two main versions of the guideline:

Guideline Status & Key Features Scope & Application

| ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | Established standard; defines core validation parameters [3] [4]. | Primarily focused on chromatographic methods for drug substance and product testing [2]. | | ICH Q2(R2) New Revision* | Effective as of June 2024; extends and clarifies Q2(R1) [2]. | Expanded scope to cover intermediates, in-process controls, biological techniques, and multivariate methods [2]. |

For a new drug like Mavelertinib, aligning your methods with the modern, more comprehensive Q2(R2) guideline is highly recommended.

Core Validation Parameters & Protocols

The table below outlines the key validation characteristics you would need to demonstrate for an analytical method, along with typical experimental approaches [2] [4].

Validation Characteristic Objective Typical Experimental Protocol & Acceptance Criteria

| Specificity/Selectivity | Measure analyte accurately despite impurities, degradants, or matrix [4]. | Protocol: Analyze pure analyte, blank samples, and samples with potential interferents (e.g., forced degradation samples). Acceptance: Chromatographic method should show baseline separation; no interference at analyte retention time. | | Accuracy | Closeness of test results to the true value [4]. | Protocol: Spike placebo with known analyte amounts across specified range (e.g., 3 levels, 3 replicates each). Report percent recovery. Acceptance: % Recovery within predefined range (e.g., 98-102%). | | Precision (Repeatability, Intermediate Precision) | Closeness of agreement between a series of measurements [4]. | Protocol:Repeatability: Multiple assays of homogeneous sample by same analyst, same day. Intermediate Precision: Different days, analysts, or equipment. Acceptance: Low %RSD (Relative Standard Deviation). | | Linearity & Range | Proportional response to analyte concentration, and interval where method has suitable linearity, accuracy, and precision [4]. | Protocol: Prepare minimum of 5 analyte concentrations across claimed range. Use linear regression (e.g., y=mx+b). Acceptance: Correlation coefficient (r²) >0.995-0.998; residual plot confirming model. | | Detection Limit (LOD) Quantitation Limit (LOQ) | Lowest amount of analyte that can be detected (LOD) or quantified with accuracy and precision (LOQ) [4]. | Protocol: Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). Standard deviation of response and slope can also be used. Acceptance: Verified by analyzing samples at LOD/LOQ levels. |

The following diagram illustrates the logical workflow for designing an analytical method validation study, incorporating the key parameters discussed.

Start Start: Define Analytical Target Profile (ATP) Spec 1. Specificity Start->Spec Acc 2. Accuracy Spec->Acc Prec 3. Precision Acc->Prec Lin 4. Linearity Prec->Lin Ran 5. Range Lin->Ran LOD 6. LOD/LOQ Ran->LOD Eval Evaluate Results Against Pre-defined Acceptance Criteria LOD->Eval End Method Validated for Intended Use Eval->End

Context: this compound as a Third-Generation EGFR-TKI

To frame your comparison guide, it is helpful to understand that this compound is a third-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) [5]. These drugs are a standard of care for non-small cell lung cancer (NSCLC) with specific EGFR mutations.

  • Therapeutic Class: Third-generation EGFR-TKIs, which also include Osimertinib, Furmonertinib, and Lazertinib, are designed to target common EGFR mutations while also inhibiting the T790M resistance mutation [5] [6].
  • Basis for Comparison: When building your guide, you can compare this compound's validated analytical methods (e.g., specificity in separating from impurities, sensitivity/LOD) and performance data against these other agents.
  • Clinical Considerations: The efficacy of EGFR-TKIs can vary based on the mutation type (e.g., exon 19 deletion vs. L858R) and patient population [7]. While this is a clinical outcome, it underscores why precise and accurate analytical methods are critical for ensuring drug quality and consistency.

Recommendations for Your Comparison Guide

Based on the gathered information, here are some steps to create a comprehensive and objective guide:

  • Adopt the ICH Q2(R2) Framework: Use the updated guideline as your primary structure to ensure your validation practices are current.
  • Generate Comparative Data: Perform validation experiments for this compound and other third-generation EGFR-TKIs using the same rigorous protocols. This will allow for a direct, objective comparison of parameters like precision, sensitivity, and robustness.
  • Explicitly State Methods: For any experimental data you cite, provide detailed methodologies, including instrument parameters, sample preparation steps, and specific acceptance criteria, as outlined in the table above.

References

Mavelertinib cross-resistance profile with other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Understanding TKI Cross-Resistance

Cross-resistance occurs when cancer cells that develop resistance to one TKI also show resistance to other TKIs, even if they are of a different generation. The table below summarizes the primary mechanisms behind this resistance.

Mechanism Description Example
Gatekeeper Mutations [1] A single amino acid change in the kinase domain that sterically hinders TKI binding but allows ATP entry. BCR-ABL T315I mutation confers resistance to imatinib, dasatinib, and nilotinib. [2] [1] [3]
Kinase Domain Mutations [4] [1] Various mutations (not just gatekeeper) across the kinase domain that reduce the drug's binding affinity. Multiple mutations in the ALK kinase domain (e.g., G1202R, L1196M) can cause resistance to successive generations of ALK inhibitors. [1]
Bypass Signaling [4] [1] [5] The tumor activates alternative signaling pathways that circumvent the inhibited primary target. MET amplification can drive resistance to EGFR inhibitors in NSCLC; EGFR activation can cause resistance to ALK inhibitors. [1]
Target Overexpression [3] The cancer cell produces an excess of the target kinase, overwhelming the inhibitory capacity of the TKI. BCR-ABL1 overexpression is a known mechanism of resistance to imatinib and even later-generation TKIs. [3]

The following diagram illustrates how these core mechanisms enable cancer cells to survive TKI treatment.

tki_resistance Core TKI Resistance Mechanisms cluster_mechanisms Resistance Mechanisms cluster_m1 cluster_m2 cluster_m3 TKI TKI Treatment M1 Target Gene Modification TKI->M1 M2 Bypass Track Activation TKI->M2 M3 Target Overexpression TKI->M3 Survival Cell Survival & Proliferation M1->Survival M1_1 Gatekeeper Mutation (e.g., T315I) M1->M1_1 M1_2 Other Kinase Domain Mutations M1->M1_2 M2->Survival M2_1 Alternative Pathway Activation (e.g., MET) M2->M2_1 M2_2 Histological Transformation M2->M2_2 M3->Survival M3_1 Gene Amplification M3->M3_1 M3_2 Transcriptional Upregulation M3->M3_2

References

A Template for Metabolite Identification & Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from a 2025 metabolite identification study on Ripretinib, which provides a clear framework for the kind of data you would want to present for Mavelertinib [1].

Aspect Findings for Ripretinib (as a guide)
Analytical Technique UPLC-ESI-MS/MS with Orbitrap Exploris 120 HRMS [1]
In Silico Prediction Initial site-of-metabolism (SoM) predictions used to assess biotransformation pathways [1]
In Vitro System Incubations in rat and human liver microsomes; primary human hepatocytes are also common [1]
Primary Metabolic Pathways Phase I metabolism, mainly hydroxylation and de-methylation [1]
Metabolic Stability Low intrinsic clearance and a relatively long half-life, indicating stable behavior [1]
Toxicity Prediction In silico tools predicted neurotoxicity as a significant concern for the parent drug and its metabolites; one metabolite was flagged for hepatotoxicity and nephrotoxicity [1]

Experimental Protocol for Metabolite Profiling

Based on the Ripretinib study and another detailed investigation on Pexidartinib, here is a generalized experimental workflow you can adapt for characterizing this compound metabolites [1] [2].

Start Start: Drug Candidate InSilico In Silico Prediction (Site of Metabolism) Start->InSilico InVitro In Vitro Incubation InSilico->InVitro Sub1 Liver Microsomes InVitro->Sub1 Sub2 Primary Human Hepatocytes InVitro->Sub2 Analysis Metabolite Analysis Sub1->Analysis Sub2->Analysis Sub3 UPLC-HRMS/MS Analysis->Sub3 Sub4 Trapping Experiments (GSH, NH₂OMe) Analysis->Sub4 ID Metabolite Identification Sub3->ID Sub4->ID Char Characterization ID->Char Sub5 Structural Elucidation Char->Sub5 Sub6 Enzyme Phenotyping Char->Sub6 Assess Stability & Toxicity Assessment Sub5->Assess Sub6->Assess

Key steps and methodologies from the template studies include:

  • In Silico Prediction: Use software to predict potential Sites of Metabolism (SoMs) and biotransformation pathways as an initial guide [1].
  • In Vitro Incubation: Incubate this compound with human liver microsomes or primary human hepatocytes to generate metabolites. The system should be supplemented with NADPH to support cytochrome P450 enzyme activity [1] [2].
  • Trapping Experiments: To detect reactive metabolites, include trapping agents in the incubation:
    • Glutathione (GSH): Traps soft electrophiles [2].
    • Methoxyamine (NH₂OMe): Can trap reactive aldehydes [2].
  • Metabolite Analysis and Identification:
    • Technique: Use Ultra-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS) [1].
    • Process: Metabolites are separated by UPLC and detected by HRMS. The high mass accuracy allows for proposing elemental compositions. Tandem MS (MS/MS) fragments the metabolite ions to elucidate their detailed structures [1].
  • Enzyme Phenotyping: Identify the specific enzymes responsible for metabolism using:
    • Recombinant CYP Enzymes: Incubate the drug with individual human cytochrome P450 isoforms [2].
    • Chemical Inhibitors: Use selective inhibitors (e.g., Ketoconazole for CYP3A4) in liver microsome incubations to see which reactions are suppressed [2].
  • Stability and Toxicity Assessment:
    • Metabolic Stability: Determine intrinsic clearance and half-life from the depletion of the parent drug over time in liver microsomes [1].
    • In Silico Toxicity Prediction: Use computational tools to screen identified metabolites for potential toxicity flags (e.g., neurotoxicity, hepatotoxicity) [1].

How to Proceed with this compound

Since direct data on this compound is not available, here are suggestions for building your guide:

  • Consult Specialized Databases: Search for original research articles in databases like PubMed, Scopus, and Embase using specific queries such as "this compound metabolism," "this compound metabolite," and "this compound pharmacokinetics."
  • Review Regulatory Documents: If this compound is an approved drug or in late-stage clinical trials, regulatory assessment reports from agencies like the FDA or EMA may contain detailed metabolite data in the public domain.
  • Leverage the Template: The protocols and data presentation formats from the Ripretinib and Pexidartinib studies are excellent models. You can use them to outline the necessary experiments and present findings once you locate the specific data for this compound.

References

Mavelertinib binding affinity comparison with analogues

Author: Smolecule Technical Support Team. Date: February 2026

Key Data for Comparison

To objectively compare Mavelertinib with analogous drugs, the following quantitative and methodological data is typically required:

Comparison Dimension Specific Data Points Needed
Binding Affinity Dissociation constant (Kd) for the intended target (e.g., EGFR mutants) and other related kinases to assess selectivity [1] [2].
Functional Potency Half-maximal inhibitory concentration (IC₅₀) in cellular or enzymatic assays [3] [1] [4].
Cellular Activity Half-maximal effective concentration (EC₅₀) for anti-proliferation in relevant cancer cell lines.
Structural Insights Co-crystal structures of the drug bound to its target protein, revealing key molecular interactions [5] [6].

Essential Experimental Protocols

The credibility of any comparison relies on a clear description of the experimental methods used to generate the data. Here are detailed protocols for the key assays:

  • Surface Plasmon Resonance (SPR) for Kd Measurement

    • Principle: This technique measures biomolecular interactions in real-time without labels, by detecting changes in the refractive index on a sensor chip surface [5] [2].
    • Protocol: The target protein (e.g., EGFR) is immobilized on a sensor chip. A series of concentrations of the drug candidate (analyte) are flowed over the surface. The instrument records the association and dissociation of the binding event, resulting in a sensorgram.
    • Data Analysis: The binding curves (sensorgrams) are fitted to a model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ) [2].
  • Cellular or Enzymatic Assay for IC₅₀ Determination

    • Principle: This assay measures a compound's functional potency by quantifying the concentration needed to inhibit a biological process by 50% [3] [1].
    • Protocol: For a kinase inhibitor, this involves incubating the target enzyme (or a cell line expressing the target) with a substrate and ATP. The reaction is conducted in the presence of a serial dilution of the drug. The resulting phosphorylation of the substrate is measured using a detection method like fluorescence or luminescence.
    • Data Analysis: The dose-response data is plotted, and the IC₅₀ value is determined from the curve as the concentration at which 50% of the enzymatic activity is inhibited [4]. It is critical to report the specific assay conditions (e.g., ATP concentration), as IC₅₀ can be variable [3] [1].

Experimental Workflow Diagram

The diagram below visualizes the logical flow of a comprehensive binding and activity assessment, from biochemical measurement to cellular validation.

workflow Start Start: Drug-Target Binding Assessment Kd Biophysical Assay (SPR, ITC) Measures Kd Start->Kd IC50 Functional Assay (Enzymatic) Measures IC50 Start->IC50 Structure Structural Analysis (X-ray Crystallography) Start->Structure BiochemicalProfile Biochemical Profile: Affinity, Potency, & Mechanism Kd->BiochemicalProfile IC50->BiochemicalProfile Structure->BiochemicalProfile CellularAssay Cellular Assay (Anti-proliferation) Measures EC50 BiochemicalProfile->CellularAssay Compare Compare Data Across Analogues BiochemicalProfile->Compare CellularProfile Cellular Activity Profile CellularAssay->CellularProfile CellularProfile->Compare End Integrated Comparison Guide Compare->End

How to Proceed with Your Comparison

Since the specific data for this compound is not available in the public domain, you can take the following steps to build your guide:

  • Consult Specialized Databases: Search for this compound in dedicated pharmaceutical and patent databases. These often contain pre-clinical data that is more detailed than what is found in general scientific articles.
  • Perform a Literature Review: Look for research papers that focus on the class of drugs this compound belongs to (e.g., third-generation EGFR inhibitors). While they may not feature this compound itself, they will provide a standard for how analogous comparisons are made, including the types of assays and data presentation used [5] [7] [2].
  • Generate New Data: If the information is critical and unavailable, the most reliable approach is to conduct the standard experiments (SPR, cellular assays, etc.) in a controlled laboratory setting to generate a consistent dataset for this compound and its analogues.

References

Mavelertinib performance in patient-derived xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in PDX Research

The following table summarizes the key steps from recent, detailed protocols for establishing and using PDX models, which are crucial for generating reliable preclinical data [1] [2] [3].

Protocol Step Key Details Application Example
Model Generation Implanting human tumor tissue into immunodeficient mice (e.g., NSG strain). Used for esophageal squamous cell carcinoma (ESCC) and Acute Myeloid Leukemia (AML) [2] [1].
Model Modification Engineering models with bioluminescent reporters or a humanized immune system. Creating bioluminescent AML models for therapy monitoring; humanized models for immunotherapy resistance studies [1] [3].
Therapeutic Testing Treating established PDX tumors with a therapeutic agent over multiple cycles. Testing CAR-T cell therapy in AML; performing four cycles of ionizing radiation on ESCC models [1] [2].
Response Evaluation Monitoring tumor volume (TVI), growth inhibition (TGI), and using imaging (e.g., bioluminescence). Standard metrics for evaluating drug or treatment efficacy [1] [2].

The workflow below illustrates the generalized process of these protocols for evaluating a drug candidate in a PDX model.

pdx_workflow PDX Model Drug Evaluation Workflow start Start: Patient Tumor Sample p1 1. Generate PDX Model (Implant tumor in immunodeficient mouse) start->p1 p2 2. Expand & Passage (Grow and maintain tumor) p1->p2 p3 3. Administer Drug (e.g., Test Compound) p2->p3 p4 4. Monitor Treatment Response (e.g., Tumor Volume, Imaging) p3->p4 p5 5. Analyze Results (Biomarkers, Efficacy) p4->p5 end End: Data for Preclinical Decision p5->end

Data Presentation in PDX Studies

When performance data is available, it is typically summarized in tables that allow for objective comparison. The table below outlines the types of quantitative data you can expect from a well-documented PDX study, based on standard reporting metrics [1] [2].

Data Category Measured Variable Typical Format for Comparison
Treatment Efficacy Tumor Volume Inhibition (TVI) Percentage (%) reduction vs. control group.
Tumor Growth Inhibition (TGI) Percentage (%) inhibition.
Bioluminescence Signal Radiance (p/sec/cm²/sr) over time.
Biomarker Analysis Target Protein Expression Flow cytometry (e.g., % positive cells) or immunohistochemistry (score).
Genetic Mutations DNA sequencing data (e.g., variant allele frequency).
Dosing & Response Optimal Dose Dose in mg/kg producing maximal efficacy.
Treatment Schedule Frequency and duration of administration.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

415.18804914 Da

Monoisotopic Mass

415.18804914 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YXX2180047

Wikipedia

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Dates

Last modified: 08-15-2023
1: Planken S, Behenna DC, Nair SK, Johnson TO, Nagata A, Almaden C, Bailey S,
2: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M

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